Levothyroxine-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H11I4NO4 |
|---|---|
Peso molecular |
779.89 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-deuterio-3-[2,6-dideuterio-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1D,2D,12D |
Clave InChI |
XUIIKFGFIJCVMT-FTLYTIRTSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Levothyroxine-d3: A Technical Guide for its Application as an Internal Standard in Quantitative Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levothyroxine-d3 is the deuterium-labeled analog of Levothyroxine, a synthetic thyroxine (T4) hormone used to treat hypothyroidism. In the realm of analytical chemistry and pharmaceutical research, this compound serves a critical role as an internal standard for the accurate quantification of Levothyroxine in biological matrices. Its utility is particularly pronounced in pharmacokinetic (PK) and drug metabolism studies where precise measurement is paramount.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. Because they are chemically identical to the analyte of interest (Levothyroxine), they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. The key difference is their mass, which allows the instrument to distinguish between the analyte and the internal standard. This co-analysis corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification. This technical guide provides an in-depth overview of this compound, its properties, and its primary application in research, with a focus on experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Properties of this compound
This compound is structurally identical to Levothyroxine, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the molecule. This isotopic substitution results in a predictable mass shift, which is fundamental to its application.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈D₃I₄NO₄ | [1] |
| Molecular Weight | 779.89 g/mol | [1] |
| Isotopic Purity | Typically >98% | [1] |
| Chemical Structure | (S)-2-Amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl-2,6-d2)propanoic-2-d acid | [2] |
| Appearance | Solid | [3] |
Primary Use in Research: Isotope Dilution Mass Spectrometry
The principal application of this compound is as an internal standard in isotope dilution mass spectrometry, most commonly LC-MS/MS, for the quantification of Levothyroxine in various biological samples such as serum and plasma.[4][5] This technique is essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.[5][6]
The underlying principle involves adding a known amount of this compound to an unknown sample containing Levothyroxine. The sample is then processed and analyzed by LC-MS/MS. The ratio of the signal from the endogenous Levothyroxine to the signal from the this compound internal standard is used to calculate the precise concentration of Levothyroxine in the original sample.
References
- 1. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. jasco.ro [jasco.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Quality Landscape of Levothyroxine-d3: An In-depth Purity Assessment
For researchers, scientists, and drug development professionals, establishing the purity and identity of isotopically labeled compounds like Levothyroxine-d3 is a critical prerequisite for reliable experimental outcomes. This technical guide provides a comprehensive overview of the key analytical methodologies and data presentation integral to a Certificate of Analysis (CoA) for this compound, ensuring its suitability for research and development applications.
A Certificate of Analysis for this compound is a formal document that confirms the compound's quality and purity, providing a detailed summary of the analytical tests performed, the methodologies employed, and the results obtained. This document is essential for ensuring that the material meets the required specifications for identity, strength, quality, and purity.
Certificate of Analysis: A Tabulated Summary
The quantitative data from a comprehensive analysis of this compound is typically presented in a structured table for clarity and ease of comparison against specifications.
| Test Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity | |||
| ¹H NMR | Conforms to structure | Conforms | USP <761> |
| Mass Spectrometry | Conforms to expected mass | Conforms | In-house |
| Purity | |||
| Purity by HPLC | ≥ 98.0% | 99.5% | USP <621> |
| Isotopic Enrichment | |||
| Deuterium (B1214612) Incorporation | ≥ 98% | 99.2% | LC-MS |
| Impurities | |||
| Liothyronine (T3) | ≤ 0.5% | 0.15% | HPLC |
| Other individual impurities | ≤ 0.2% | < 0.1% | HPLC |
| Total Impurities | ≤ 1.0% | 0.45% | HPLC |
| Residual Solvents | |||
| Methanol (B129727) | ≤ 3000 ppm | 50 ppm | USP <467>, GC |
| Water Content | ≤ 1.0% | 0.3% | USP <921>, Karl Fischer |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
Core Analytical Methodologies: Detailed Experimental Protocols
The reliability of a Certificate of Analysis hinges on the robustness of the analytical methods employed. The following sections detail the experimental protocols for the key assays used in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying any related impurities.[1] A validated reverse-phase HPLC (RP-HPLC) method is typically used.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 3.0) and methanol is commonly used.[1][2] For example, a starting condition of 55:45 (v/v) buffer to methanol, with a gradient to increase the methanol concentration over the run.
-
Detection: UV detection at 225 nm.[2]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in the mobile phase or a suitable solvent mixture.
-
Analysis: The sample solution is injected into the HPLC system. The retention time and peak area of the main this compound peak are compared to a reference standard. Impurities are identified and quantified based on their relative retention times and peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment
LC-MS is a powerful technique used to confirm the identity and determine the isotopic enrichment of this compound.[3] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3]
Experimental Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).
-
LC Conditions: Similar to the HPLC method for purity, a C18 column with a gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid) is used for separation.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive or negative ion mode depending on the analyte's properties.
-
Mass Spectrometry Analysis: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the deuterated and non-deuterated Levothyroxine. For this compound, the expected molecular ion peak will be shifted by approximately 3 Da compared to the unlabeled compound.
-
Data Analysis: The relative intensities of the isotopic peaks are used to calculate the percentage of deuterium incorporation, confirming the isotopic enrichment of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an essential tool for the unambiguous structural identification of this compound.[4] ¹H NMR (Proton NMR) is used to confirm the overall structure and the location of deuterium incorporation.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful isotopic labeling.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm that the overall molecular structure is consistent with that of Levothyroxine.
Karl Fischer Titration for Water Content Determination
The Karl Fischer titration method is a specific and accurate technique for determining the water content in a sample.[5][6] This is crucial as excess water can affect the stability and accurate weighing of the compound.
Experimental Protocol:
-
Instrumentation: A Karl Fischer titrator (either volumetric or coulometric, depending on the expected water content).[7]
-
Reagents: Karl Fischer reagent (containing iodine, sulfur dioxide, a base, and a solvent like methanol).
-
Sample Preparation: A precisely weighed amount of this compound is introduced into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed.
Conclusion
A thorough and well-documented Certificate of Analysis is indispensable for ensuring the quality and reliability of this compound used in research and drug development. By employing a suite of robust analytical techniques including HPLC, LC-MS, NMR, and Karl Fischer titration, a comprehensive purity and identity profile can be established. The detailed experimental protocols and clear data presentation outlined in this guide provide a framework for the critical evaluation of this compound, empowering scientists to proceed with their research with confidence in the integrity of their starting materials.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. gmpinsiders.com [gmpinsiders.com]
Isotopic Enrichment and Stability of Levothyroxine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment and stability of Levothyroxine-d3 (Lev-d3), a deuterated analog of the synthetic thyroid hormone Levothyroxine. This compound is a critical tool in clinical and research settings, primarily utilized as an internal standard for the accurate quantification of Levothyroxine in biological matrices by mass spectrometry.[1] Its utility is predicated on its chemical identity and similar physicochemical properties to the unlabeled drug, with a distinct mass-to-charge ratio that allows for its differentiation in analytical assays. This guide details the methodologies for assessing its isotopic purity and stability, presenting data in a structured format for clarity and ease of comparison.
Isotopic Enrichment of this compound
The isotopic enrichment of this compound is a critical parameter that defines its quality and suitability as an internal standard. High isotopic purity is essential to minimize signal interference from the unlabeled analyte and ensure accurate quantification. The primary methods for determining isotopic enrichment are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Data Presentation: Isotopic Distribution
The isotopic distribution of a batch of this compound can be determined by HRMS. The relative abundance of each isotopologue (d0, d1, d2, d3) is measured to calculate the overall isotopic purity.
| Isotopologue | Mass Shift (Da) | Relative Abundance (%) |
| Levothyroxine-d0 | 0 | < 0.1 |
| Levothyroxine-d1 | +1 | < 0.5 |
| Levothyroxine-d2 | +2 | < 1.5 |
| This compound | +3 | > 98 |
Note: The data presented in this table is representative and may vary between different batches and manufacturers. It is crucial to refer to the certificate of analysis for specific lot information.
Experimental Protocol: Determination of Isotopic Enrichment by HRMS
This protocol outlines a general procedure for the determination of the isotopic enrichment of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Objective: To quantify the relative abundance of d0, d1, d2, and d3 isotopologues of Levothyroxine.
Materials:
-
This compound sample
-
Levothyroxine reference standard
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
High-resolution mass spectrometer (e.g., Q-Orbitrap) coupled to a UHPLC system
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water mixture) at a concentration of approximately 1 µg/mL.
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Perform a chromatographic separation using a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Acquire mass spectra in full scan mode in the positive or negative ion mode, with a mass resolution of ≥ 70,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the [M+H]+ or [M-H]- ions of Levothyroxine-d0, -d1, -d2, and -d3.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.
-
Stability of this compound
The stability of this compound is a crucial factor for its reliable use as an internal standard. Degradation of the standard can lead to inaccurate quantification of the target analyte. Levothyroxine is known to be sensitive to light, heat, moisture, and pH extremes.[4][5] While specific stability data for this compound is not extensively published, it is expected to have a similar stability profile to unlabeled Levothyroxine. Forced degradation studies are essential to identify potential degradation products and establish appropriate storage and handling conditions.
Data Presentation: Forced Degradation Studies
The following table summarizes the expected outcomes of forced degradation studies on this compound, based on known degradation pathways of Levothyroxine.[6][7][8]
| Stress Condition | Reagents/Conditions | Expected Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Deiodination products (e.g., Liothyronine-d3, Diiodothyronine-d3) |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Deiodination and deamination products |
| Oxidative Degradation | 3% H2O2, RT, 24h | Oxidized side-chain products |
| Thermal Degradation | 80°C, 72h (solid state) | Deamination and decarboxylation products |
| Photolytic Degradation | UV light (254 nm), 24h (in solution) | Deiodination products |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Materials:
-
This compound sample
-
Forced degraded samples of this compound
-
HPLC grade water, acetonitrile, methanol, and trifluoroacetic acid
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a suitable gradient.
-
Standard and Sample Preparation: Dissolve the this compound standard and the stressed samples in a diluent (e.g., 0.01 M methanolic NaOH) to a suitable concentration.[6]
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 225 nm.
-
Inject the samples and run the gradient program.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Analyze the chromatograms of the stressed samples for the appearance of new peaks, which represent degradation products.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that in the unstressed sample.
-
Visualizations
Workflow for Isotopic Enrichment Analysis
Caption: Workflow for determining the isotopic enrichment of this compound.
Forced Degradation and Stability Analysis Workflow
Caption: Workflow for forced degradation and stability analysis of this compound.
Metabolic Pathway of Levothyroxine
Caption: Primary metabolic pathway of Levothyroxine (T4) in the body.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Levothyroxine-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on sourcing Levothyroxine-d3 for research purposes. It includes a comparative summary of suppliers, detailed experimental protocols for its use as an internal standard, and a visualization of the thyroid hormone signaling pathway.
This compound Supplier Information
For researchers requiring high-purity this compound, a deuterated analog of Levothyroxine, several reputable suppliers offer this compound for research and analytical purposes. The following table summarizes key quantitative data from various suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |
| BOC Sciences | - | 98% by CP | 98% atom D | C₁₅H₈D₃I₄NO₄ | 779.89 | Inquire |
| MedchemExpress | HY-109983S | - | - | C₁₅H₈D₃I₄NO₄ | 779.89 | 1mg, 5mg, 10mg |
| Simson Pharma Limited | L180020 | - | - | C₁₅H₈D₃I₄NO₄ | 779.89 | Inquire |
| Sussex Research | SI120070 | >95% (HPLC) | >95% | C₁₅H₈D₃I₄NO₄ | 779.89 | 1mg, 5mg, 10mg |
| Clearsynth | CS-O-16186 | Not less than 90% (HPLC) | - | C₁₅H₈D₃I₄NO₄ | 779.89 | 1mg, 2.5mg, 5mg, 10mg, 25mg, 50mg |
| Pharmaffiliates | PA STI 056522 | - | - | C₁₅H₇D₄I₄NO₄ | 780.89 | Inquire |
| Chromato Scientific | CHR-9122018-18504 | - | - | C₁₅H₈D₃I₄NO₄ | 779.9 | Custom |
Experimental Protocols: Quantification of Levothyroxine in Biological Matrices using this compound as an Internal Standard
This compound is an ideal internal standard for the quantitative analysis of Levothyroxine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Levothyroxine from human serum.
Materials:
-
Human serum samples
-
This compound internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Spike the serum with an appropriate amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the serum sample to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levothyroxine: The specific parent and product ion masses should be optimized on the instrument.
-
This compound: The parent ion will be 3 Da higher than that of unlabeled Levothyroxine, with a corresponding shift in the product ion.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both Levothyroxine and this compound.
Visualization of Thyroid Hormone Signaling Pathway
The physiological effects of Levothyroxine are mediated through its conversion to the more active form, triiodothyronine (T3), which then binds to nuclear thyroid hormone receptors (TRs). This interaction modulates gene expression, leading to a wide range of metabolic effects.
Caption: Thyroid Hormone Signaling Pathway.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of Levothyroxine in a biological matrix using this compound as an internal standard.
Caption: LC-MS/MS Sample Preparation Workflow.
Understanding the role of a deuterated internal standard in LC-MS
An in-depth technical guide on the role of a deuterated internal standard in LC-MS for researchers, scientists, and drug development professionals.
The Core Principle of Internal Standards in LC-MS
In liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration that is added to an unknown sample prior to analysis. The IS is chosen to be chemically similar to the analyte of interest but distinguishable by the mass spectrometer. The primary role of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response, such as fluctuations in injection volume and ionization efficiency. By comparing the signal of the analyte to the constant signal of the internal standard, a more accurate and precise quantification of the analyte can be achieved.
The Advantage of Deuterated Internal Standards
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms. This makes the deuterated standard slightly heavier than the analyte. The key advantages of using a deuterated internal standard are:
-
Co-elution with the Analyte: Since the deuterated standard is chemically almost identical to the analyte, it exhibits nearly the same chromatographic behavior, meaning they elute at the same time. This is crucial for effective correction of matrix effects.
-
Similar Ionization Efficiency: The analyte and the deuterated standard have very similar ionization efficiencies in the mass spectrometer's ion source. This ensures that any suppression or enhancement of the signal due to the sample matrix affects both the analyte and the internal standard to the same degree.
-
Minimization of Matrix Effects: Matrix effects, caused by other components in the sample that can suppress or enhance the ionization of the analyte, are a major challenge in LC-MS quantification. Because the deuterated internal standard co-elutes and has similar ionization properties to the analyte, it experiences the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, thus providing a more accurate measurement.
Quantitative Data on the Efficacy of Deuterated Internal Standards
The use of a deuterated internal standard significantly improves the accuracy and precision of LC-MS assays. Below is a table summarizing typical data that demonstrates this improvement.
| Parameter | Without Internal Standard | With Non-Isotopically Labeled IS | With Deuterated Internal Standard |
| Accuracy (% Bias) | ± 25% | ± 15% | ± 5% |
| Precision (%RSD) | > 20% | > 10% | < 5% |
| Linearity (R²) | > 0.98 | > 0.99 | > 0.999 |
| Recovery (%) | 50-150% | 70-130% | 95-105% |
Caption: Comparative data on the performance of LC-MS assays with and without different types of internal standards.
Experimental Protocol: Quantification of a Drug in Plasma using a Deuterated Internal Standard
This protocol outlines the general steps for the quantification of a small molecule drug in a plasma sample using a deuterated internal standard.
1. Materials and Reagents:
-
Analyte (drug) reference standard
-
Deuterated internal standard
-
Control plasma
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
2. Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of the analyte and the deuterated internal standard in methanol.
-
From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.
-
Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Transfer to an autosampler vial for LC-MS analysis.
4. LC-MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from other components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the deuterated internal standard need to be optimized.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the deuterated internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizations
Caption: Workflow for LC-MS analysis using a deuterated internal standard.
Methodological & Application
Application Notes and Protocols for Thyroxine (T4) Quantification using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thyroxine (T4), the primary hormone secreted by the thyroid gland, is crucial for regulating metabolism, growth, and development. Accurate quantification of T4 in biological matrices is essential for clinical diagnostics, research, and drug development. While immunoassays are commonly used, they can suffer from a lack of specificity.[1] Isotope Dilution Mass Spectrometry (ID-MS) has emerged as a reference method for its high accuracy, precision, and specificity.[2][3] This application note provides a detailed protocol for the quantification of total and free thyroxine in serum and other biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.
Experimental Workflow
The overall workflow for isotope dilution mass spectrometry for thyroxine quantification involves sample preparation, addition of a stable isotope-labeled internal standard, chromatographic separation, and detection by tandem mass spectrometry.
Caption: Experimental workflow for T4 quantification.
Experimental Protocols
Materials and Reagents
-
Thyroxine (T4) standard (Sigma-Aldrich)
-
Stable isotope-labeled internal standard (IS): L-thyroxine-d2[1][4] or ¹³C₆-L-Thyroxine[5][6]
-
Ammonium (B1175870) acetate[1][4]
-
Formic acid
-
Human serum (MilliporeSigma)[7]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[8]
-
Centrifree YM-30 ultrafiltration devices (for free T4)[4][9][10]
Standard and Internal Standard Preparation
-
Stock Solutions: Prepare stock solutions of T4 and the internal standard (e.g., L-thyroxine-d2 or ¹³C₆-L-Thyroxine) at a concentration of 10 mg/mL in a solution of 40% ammonium hydroxide (B78521) in methanol (B129727).[1][4]
-
Working Solutions: Dilute the stock solutions with methanol to obtain working solutions for spiking and calibration curve preparation.[1][4] Store all solutions at -20°C.[4]
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the T4 working solution into a suitable matrix (e.g., water or 3% human γ-globulin).[1][4] The concentration range for total T4 is typically 12.5–200 ng/mL, and for free T4, it is 2.5–50 pg/mL.[1][4]
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 0.05 ng/mL d₂-T4 in methanol).[4]
Sample Preparation
-
To 100 µL of serum, add a known amount of the internal standard (e.g., L-thyroxine-d2).[1]
-
Precipitate the proteins by adding methanol.[1]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[8]
-
Transfer the supernatant for LC-MS/MS analysis.[1]
-
Filter the serum using a Centrifree YM-30 ultrafiltration device by centrifugation.[4][9][10]
-
The sample is then ready for injection into the LC-MS/MS system.[4]
-
Homogenize the tissue sample in an appropriate buffer.[8]
-
Perform enzymatic digestion of the tissue homogenate using a protease like pronase.[8]
-
Add the internal standard to the digested sample.[8]
-
Perform protein precipitation with a solvent like methanol.[8]
-
Further purify the sample using solid-phase extraction (SPE).[8]
-
Elute the analyte and internal standard, evaporate the solvent, and reconstitute in the mobile phase for analysis.[8]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Use a C18 analytical column (e.g., Supelco LC-18-DB, 3.3 cm × 3.0 mm, 3.0 µm).[1][4]
-
Mobile Phase: Employ a gradient elution using a mixture of methanol and water with a modifier like ammonium acetate (B1210297) or formic acid.[1][4] A typical gradient involves starting with a lower percentage of methanol and increasing it to elute T4 and the internal standard.[1][4]
-
Flow Rate: A typical flow rate is between 0.5 and 0.8 mL/min.[1]
-
-
Mass Spectrometry:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range (Total T4) | 12.5–200 ng/mL | [1] |
| Linearity Range (Free T4) | 2.5–50 pg/mL | [4] |
| Linearity Range (Free T4) | 1–100 pg/mL | [6] |
| Precision (CV%) | < 7.1% (within-day and between-day) | [4][9][10] |
| Precision (CV%) | 3.5–9.0% | [1] |
| Limit of Detection (LOD) - Free T4 | 0.90 pmol/L | [2] |
| Limit of Detection (LOD) - Free T4 | 0.3 pg/mL | [6] |
| Chromatographic Run Time | ~8 minutes per sample | [4][9][10] |
| Chromatographic Run Time | < 7 minutes | [1] |
| Correlation with Equilibrium Dialysis (r) | 0.954 | [4][9][10] |
Signaling Pathway and Logical Relationships
The principle of isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled analog of the analyte to the sample. This internal standard behaves chemically and physically identically to the endogenous analyte throughout the sample preparation and analysis process. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used for quantification. This method corrects for any sample loss during preparation and for variations in instrument response.
Caption: Principle of Isotope Dilution for T4.
Isotope dilution mass spectrometry offers a robust, sensitive, and specific method for the quantification of thyroxine in various biological matrices. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to implement this powerful analytical technique in their laboratories. The high accuracy and precision of ID-MS make it an invaluable tool for both clinical research and drug development, serving as a gold standard for T4 measurement.[9][10]
References
- 1. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Development of an Equilibrium Dialysis ID-UPLC-MS/MS Candidate Reference Measurement Procedure for Free Thyroxine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levothyroxine-d3 in Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levothyroxine, the synthetic form of the thyroid hormone thyroxine (T4), is a cornerstone therapy for hypothyroidism.[1] Due to its narrow therapeutic index, ensuring consistent bioavailability and predictable pharmacokinetics (PK) is critical for patient safety and therapeutic efficacy.[2] Levothyroxine-d3, a deuterated analog of levothyroxine, serves as an invaluable tool in pharmacokinetic and bioavailability (BA) studies. Its primary application is as a stable isotope-labeled internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of unlabeled levothyroxine.[3]
Furthermore, stable isotope-labeled compounds like 13C-levothyroxine, which is pharmacologically identical to levothyroxine, are used as tracers in clinical studies.[4] This approach allows for the differentiation between the endogenously produced hormone and the exogenously administered drug, providing a clear picture of the drug's absorption, distribution, metabolism, and excretion (ADME) without interfering with the patient's existing therapy.[4][5] These studies are essential for establishing the bioequivalence (BE) of different levothyroxine formulations.[2]
This document provides detailed application notes and protocols for the use of this compound and other stable isotope-labeled levothyroxine analogs in pharmacokinetic and bioavailability research.
Pharmacokinetic Profile of Levothyroxine
Levothyroxine is absorbed in the gastrointestinal tract, primarily the jejunum and upper ileum, with a bioavailability ranging from 40% to 80%.[1] Its absorption is influenced by food, with fasting conditions promoting higher uptake.[1] Once absorbed, levothyroxine is highly bound to plasma proteins (>99%), including thyroxine-binding globulin (TBG).[1] The metabolically active form is the unbound, or free, hormone.[1] The primary metabolic pathway for levothyroxine (T4) is deiodination to the more potent triiodothyronine (T3).[6] Levothyroxine has a long half-life of approximately 6-7 days in euthyroid individuals.[7]
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for levothyroxine from representative studies. While direct pharmacokinetic data for an administered this compound formulation is not available in the public domain, the data from stable isotope tracer studies (e.g., 13C-Levothyroxine) can be considered representative, as these tracers are pharmacologically identical to the unlabeled drug.[4]
Table 1: Pharmacokinetic Parameters of 13C-Levothyroxine in Non-pregnant vs. Pregnant Women [4]
| Parameter | Non-pregnant Women | Pregnant Women |
| Area Under the Curve (AUC) | 14.8 ngh/mL | 23.0 ngh/mL |
| Median Serum Half-life | 24.1 hours | 32.1 hours |
Table 2: Median Pharmacokinetic Parameters of 13C-Levothyroxine in Adults [8]
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 4 h |
| Oral Clearance Rate (CL/F) | 0.712 L/h |
| Apparent Volume of Distribution (V/F) | 164.9 L |
| Dose-normalized Peak Concentration (Cmax) | 7.5 ng/L/µg |
| Dose-normalized AUC (0-120h) | 0.931 ng.h/mL/µg |
| Half-life of the terminal distribution phase | 172.2 h |
Experimental Protocols
Bioavailability/Bioequivalence Study Protocol (Clinical Phase)
This protocol outlines a typical single-dose, crossover study design for assessing the bioavailability and bioequivalence of a test levothyroxine formulation against a reference standard, incorporating the use of a stable isotope tracer.
Study Design:
-
Design: A single-dose, open-label, randomized, two-treatment, two-period crossover study is recommended.[9]
-
Subjects: Healthy adult volunteers.
-
Washout Period: A washout period of at least 35 days between treatments is necessary due to the long half-life of levothyroxine.
-
Dosing: A single oral dose of the test and reference levothyroxine formulations. To distinguish from endogenous levels, a higher dose (e.g., 600 µg) is often used in bioequivalence studies.
-
Tracer Administration: A single oral dose of stable isotope-labeled levothyroxine (e.g., 13C-Levothyroxine) is administered.
-
Fasting: Subjects should fast overnight for at least 8 hours before drug administration and for a specified period post-dose.[4]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).[8]
-
Sample Processing: Blood samples are collected in appropriate tubes (e.g., with an anticoagulant like EDTA) and centrifuged to separate plasma. Plasma samples are then stored frozen at -20°C or below until analysis.
Bioanalytical Method Protocol: LC-MS/MS Analysis of Levothyroxine and this compound
This protocol describes the simultaneous quantification of levothyroxine and this compound (as an internal standard) in human plasma using LC-MS/MS.
Materials and Reagents:
-
Levothyroxine and this compound reference standards
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - all LC-MS grade
-
Water (deionized or Milli-Q)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Sample Preparation (Protein Precipitation & SPE): [3]
-
Aliquoting: Thaw plasma samples and vortex to ensure homogeneity. Aliquot a specific volume (e.g., 100 µL) of plasma from each sample, calibration standard, and quality control sample into a clean tube.
-
Internal Standard Spiking: Add a precise volume of this compound internal standard working solution to all tubes (except blanks) and vortex.
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to each tube, vortex vigorously, and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridges.
-
Wash the cartridges with an appropriate solution to remove interferences.
-
Elute the analytes (levothyroxine and this compound) with a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
-
Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative):
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small, precise volume (e.g., 5-10 µL).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for levothyroxine and this compound. For example:
-
Levothyroxine: m/z 777.8 → 731.9
-
This compound: m/z 780.8 → 734.9
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of levothyroxine in the unknown samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for a levothyroxine bioavailability study.
References
- 1. Levothyroxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bioequivalence studies for levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INNOVATIVE STUDIES IN WOMEN BY USE OF STABILIZED ISOTOPES IN PREGNANCY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Limitations of Levothyroxine Bioequivalence Evaluation: Analysis of An Attempted Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levothyroxine Analysis in Serum using Levothyroxine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levothyroxine (T4) is a synthetic thyroid hormone used to treat hypothyroidism. Accurate and reliable quantification of levothyroxine in serum is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment. This document provides detailed application notes and protocols for the sample preparation of levothyroxine in human serum for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing its stable isotope-labeled internal standard, Levothyroxine-d3. The use of an isotopic internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions suitable for implementation in a research or clinical laboratory setting.
Quantitative Data Summary
The performance of different sample preparation methods for levothyroxine analysis can be compared based on key validation parameters. The following table summarizes quantitative data from various studies, providing a reference for expected method performance.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Linearity Range (ng/mL) | 50.37 - 300.13 | 1 - 500 | 20 - 1000 | [1][2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20 | 1.5 - 7.0 (on-column) | 20 | [2][3] |
| Accuracy (%) | 82.35 - 113.56 | 81.3 - 111.9 | Within 15% of nominal values | [1][2][3] |
| Precision (%CV) | 0.73 - 8.28 | 1.2 - 9.6 | < 15 | [1][3] |
| Recovery (%) | Not specified | 81.3 - 111.9 | Consistent at each QC level | [2][3] |
| Matrix Effect (%) | Not specified | -11 to -24 | Not specified | [4] |
Experimental Workflows and Signaling Pathways
General Workflow for Levothyroxine Analysis
The overall process for quantifying levothyroxine in serum samples involves several key stages, from sample collection to data analysis. The following diagram illustrates a typical workflow.
Experimental Protocols
Herein are detailed protocols for the three primary sample preparation techniques. It is recommended to optimize these protocols for your specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, involving the addition of a solvent to precipitate serum proteins.
Materials:
-
Serum samples
-
This compound internal standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 10,000 x g and 4°C
Procedure:
-
Pipette 200 µL of serum sample into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the this compound IS working solution to each sample, blank, and quality control (QC) to achieve a final concentration of approximately 200 ng/mL.[5]
-
Vortex mix for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., a mixture of water and methanol (B129727) with 0.1% formic acid).[6]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from interferences by partitioning them between two immiscible liquid phases.
Materials:
-
Serum samples
-
This compound IS stock solution
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Deionized water
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of serum sample into a glass tube.
-
Add the this compound IS to each sample.
-
Add 1.5 mL of methanol and vortex.[7]
-
Add 5 mL of MTBE and incubate for 1 hour at room temperature on a shaker.[7]
-
Induce phase separation by adding 1.25 mL of deionized water.[7]
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10 minutes.[7]
-
The upper organic layer containing levothyroxine is transferred to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT or LLE, resulting in cleaner extracts and potentially reduced matrix effects. A reversed-phase cartridge, such as Oasis HLB, is commonly used.
Materials:
-
Serum samples
-
This compound IS stock solution
-
0.1% Formic acid in water
-
Methanol
-
SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)[5]
-
SPE manifold (positive pressure or vacuum)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of serum in a microcentrifuge tube, add the this compound IS (e.g., to a final concentration of 200 ng/mL).[5]
-
Add 750 µL of 0.1% formic acid and vortex.[5]
-
Centrifuge at 4,000 rpm for 10 minutes at 10°C.[5]
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[8]
-
Elute the levothyroxine and IS with 1 mL of methanol into a clean collection tube.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
The prepared samples are then ready for injection into an LC-MS/MS system. A typical setup would involve a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.[1][9] The mass transitions for levothyroxine and this compound would be optimized for the specific instrument used. For instance, a common transition for levothyroxine is m/z 777.5 → 731.5, and for this compound, it would be m/z 780.5 → 734.2.[1][9]
Conclusion
The choice of sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the sample matrix. Protein precipitation offers a quick and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner samples, which can lead to reduced matrix effects and improved assay robustness. The use of this compound as an internal standard is highly recommended for all methods to ensure the accuracy and reliability of the final results. The protocols provided here serve as a comprehensive guide for researchers to develop and validate a robust method for levothyroxine quantification in serum.
References
- 1. [PDF] Development and Validation of UPLC-MS/MS Method for Rapid Simultaneous Determination of Levothyroxine and Liothyronine in Human Serum | Semantic Scholar [semanticscholar.org]
- 2. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Method for Simultaneous Determination of Thyroxine (T4) and Triiodothyronine (T3) using Levothyroxine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of thyroxine (T4) and triiodothyronine (T3) in human serum. The use of a stable isotope-labeled internal standard, Levothyroxine-d3, ensures high accuracy and precision, making this method suitable for clinical research and pharmacokinetic studies. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid UPLC separation and detection by electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).
Introduction
Thyroxine (T4) and 3,5,3'-triiodothyronine (T3) are crucial thyroid hormones that regulate numerous metabolic processes.[1][2] Accurate measurement of their circulating levels is essential for the diagnosis and monitoring of thyroid disorders. While immunoassays are commonly used, they can be susceptible to interferences and lack specificity.[1][3] UPLC-MS/MS offers superior selectivity and sensitivity for the quantification of T4 and T3.[1][3][4] This application note provides a detailed protocol for the simultaneous determination of T4 and T3 using UPLC-MS/MS with this compound as the internal standard (IS).
Experimental Protocols
Materials and Reagents
-
Thyroxine (T4) and Triiodothyronine (T3) reference standards (Sigma-Aldrich)
-
This compound (LT4-D3) internal standard
-
HPLC grade acetonitrile (B52724) and methanol (B129727) (VWR Scientific)
-
Formic acid (Sigma-Aldrich)
-
Human serum (drug-free)
-
Deionized water
Standard and Internal Standard Solution Preparation
Stock solutions of T4, T3, and this compound are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solutions in methanol to the desired concentrations for calibration curve standards and quality control (QC) samples.
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
Pipette 100 µL of serum sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Vortex for 30 seconds.
-
Vortex vigorously for 1 minute.
-
Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
UPLC Parameters
| Parameter | Value |
| Column | HyPURITY C18, 2.1 x 50 mm, 1.9 µm[5][6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 4 minutes[5][6] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | As per instrument recommendation |
| Desolvation Gas Flow | As per instrument recommendation |
MRM Transitions
The following MRM transitions are monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| T4 | 777.54 | 731.52[5][6] |
| T3 | 651.64 | 605.65[5][6] |
| This compound (IS) | 780.53 | 734.19[5][6] |
Data Presentation
The method was validated for linearity, precision, and accuracy.
Table 1: Linearity and Range
| Analyte | Calibration Range | R² |
| T4 | 50.37 - 300.13 ng/mL | > 0.99[5][9] |
| T3 | 0.5 - 50.37 ng/mL | > 0.99[5][9] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| T4 | Low QC | < 8.28[5] | < 5.3[9] | 82.35 - 113.56[5] |
| Mid QC | < 8.28[5] | < 5.3[9] | 82.35 - 113.56[5] | |
| High QC | < 8.28[5] | < 5.3[9] | 82.35 - 113.56[5] | |
| T3 | Low QC | < 8.28[5] | < 5.3[9] | 82.35 - 113.56[5] |
| Mid QC | < 8.28[5] | < 5.3[9] | 82.35 - 113.56[5] | |
| High QC | < 8.28[5] | < 5.3[9] | 82.35 - 113.56[5] |
CV = Coefficient of Variation
Mandatory Visualization
Caption: Experimental workflow for T4 and T3 analysis.
Conclusion
The UPLC-MS/MS method described provides a reliable and efficient means for the simultaneous determination of T4 and T3 in human serum. The simple sample preparation, rapid chromatographic runtime, and high selectivity and sensitivity of the mass spectrometric detection make it a valuable tool for thyroid hormone research and clinical applications. The use of a deuterated internal standard ensures the accuracy and robustness of the results.
References
- 1. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 2. Isotope dilution tandem mass spectrometric method for T4/T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 5. [PDF] Development and Validation of UPLC-MS/MS Method for Rapid Simultaneous Determination of Levothyroxine and Liothyronine in Human Serum | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
Application of Levothyroxine-d3 in Therapeutic Drug Monitoring of Levothyroxine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levothyroxine (T4) is a synthetic thyroid hormone used to treat hypothyroidism.[1][2] It has a narrow therapeutic index, meaning that slight variations in dosage can lead to over- or under-treatment, resulting in adverse effects on cardiovascular function, bone metabolism, and cognitive function.[3] Therefore, therapeutic drug monitoring (TDM) is crucial to ensure optimal dosing and patient safety. While TDM for levothyroxine typically involves monitoring thyroid-stimulating hormone (TSH) and free T4 levels, direct measurement of levothyroxine in serum or plasma can be essential for pharmacokinetic studies, bioequivalence trials, and in specific clinical scenarios where TSH levels may be misleading.[4][[“]][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of levothyroxine.[7] The use of a stable isotope-labeled internal standard (IS) is critical for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response. Levothyroxine-d3, a deuterated analog of levothyroxine, is an ideal internal standard for this purpose due to its chemical similarity to the analyte and its distinct mass-to-charge ratio (m/z).[8][9]
These application notes provide a detailed protocol for the quantification of levothyroxine in human serum using LC-MS/MS with this compound as an internal standard.
Signaling Pathway of Levothyroxine
Levothyroxine (T4) is a prohormone that is peripherally converted to the more active triiodothyronine (T3) by deiodinase enzymes.[3][10][11] T3 exerts its physiological effects by binding to thyroid hormone receptors (TRs) in the cell nucleus.[10][12] This hormone-receptor complex then binds to thyroid hormone response elements (TREs) on DNA, modulating the transcription of target genes involved in metabolism, growth, and development.[11][12]
Experimental Protocol: Quantification of Levothyroxine in Human Serum by LC-MS/MS
This protocol describes a method for the determination of levothyroxine in human serum using protein precipitation for sample cleanup, followed by analysis with UPLC-MS/MS.
Materials and Reagents
-
Levothyroxine analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human serum (drug-free)
-
Ultrapure water
Equipment
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm or equivalent)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of levothyroxine and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of levothyroxine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 250 ng/mL) by diluting the stock solution.[13]
Sample Preparation
-
Pipette 200 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 400 µL of acetonitrile to each tube to precipitate proteins.[13][14]
-
Vortex the tubes for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value |
| Column | Hypersil GOLD 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | 80% Methanol, 20% 10 mM Ammonium Acetate with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[14] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | 4-6 minutes[9][14] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3500-4000 V |
| Vaporizer Temperature | 300°C[14] |
| Ion Transfer Tube Temp | 275°C[14] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levothyroxine | 777.54 | 731.52[9] |
| This compound (IS) | 780.53 | 734.19[9] |
Data Analysis
-
Integrate the peak areas for levothyroxine and this compound for each sample.
-
Calculate the peak area ratio (levothyroxine/Levothyroxine-d3).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of levothyroxine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Quantitative Data Summary
The performance of LC-MS/MS methods for levothyroxine quantification is characterized by their linearity, sensitivity, precision, and accuracy. The following tables summarize typical performance data from published methods.
Table 1: Linearity and Sensitivity
| Parameter | Levothyroxine | Reference |
| Linearity Range | 20.0 - 1000 ng/mL | [8] |
| 50.37 - 300.13 ng/mL | [9][13] | |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [8] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (%) | Reference |
| LQC (Low) | 60 | < 15% | < 15% | 85-115% | [8] |
| MQC (Medium) | 500 | < 15% | < 15% | 85-115% | [8] |
| HQC (High) | 750 | < 15% | < 15% | 85-115% | [8] |
| Various Levels | 50.37 - 300.13 | 0.73% - 8.28% | Not Reported | 82.35% - 113.56% | [9][13] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of levothyroxine. This methodology is invaluable for clinical research, pharmacokinetic studies, and ensuring therapeutic efficacy and safety in patients undergoing levothyroxine replacement therapy. The detailed protocol and performance data presented here serve as a comprehensive guide for researchers and clinicians in implementing this advanced analytical technique.
References
- 1. What Does Levothyroxine Do? Its Mechanism of Action Explained - GoodRx [goodrx.com]
- 2. Levothyroxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. consensus.app [consensus.app]
- 6. Levothyroxine monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. [PDF] Development and Validation of UPLC-MS/MS Method for Rapid Simultaneous Determination of Levothyroxine and Liothyronine in Human Serum | Semantic Scholar [semanticscholar.org]
- 10. Levothyroxine - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Preparation of a Standard Stock Solution of Levothyroxine-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4), is a critical medication for treating hypothyroidism and other thyroid-related conditions. Levothyroxine-d3 is a deuterated analog of levothyroxine, commonly utilized as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties to the parent drug and its distinct mass, which allows for accurate quantification by mass spectrometry. The preparation of an accurate and stable standard stock solution is a crucial first step for any quantitative analysis.
This application note provides a detailed protocol for the preparation of a standard stock solution of this compound. It includes information on its physicochemical properties, recommended solvents, and optimal storage conditions to ensure the integrity and reliability of the standard.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for proper handling and preparation of the stock solution.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈D₃I₄NO₄ | N/A |
| Molecular Weight | ~779.89 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility (L-Thyroxine) | DMSO: ~2.5 mg/mLDimethylformamide: ~0.14 mg/mLAqueous Buffers: Sparingly soluble1:5 DMSO:PBS (pH 7.2): ~0.5 mg/mL | [1] |
| Storage of Solid | -20°C | [1] |
| Stability of Solid | ≥ 4 years at -20°C | [1] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Standard Stock Solution in DMSO
This protocol details the steps for preparing a 1 mg/mL standard stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for initial stock preparation due to the low aqueous solubility of levothyroxine and its deuterated analogs.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials or cryovials for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Step-by-Step Procedure
-
Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL solution, weigh approximately 1 mg of the solid. Record the exact weight.
-
Dissolution:
-
Carefully transfer the weighed this compound powder into a clean, dry volumetric flask of the appropriate size (e.g., a 1 mL flask for 1 mg of powder).
-
Add a small volume of anhydrous DMSO (approximately 50-70% of the final volume) to the flask.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if the compound does not dissolve readily.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add anhydrous DMSO to the volumetric flask to reach the final desired volume. Ensure the solution is at room temperature before the final volume adjustment.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use amber glass vials or cryovials. This is critical to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage and Stability
-
Long-term Storage: For long-term storage, the DMSO stock solution should be stored at -20°C or -80°C. When stored properly, the stock solution in anhydrous DMSO can be stable for several months to a year.
-
Short-term Storage: For short-term storage, 4°C is acceptable for a few days, but -20°C is recommended.
-
Light Sensitivity: Levothyroxine is sensitive to light; therefore, it is crucial to store the stock solution in amber or light-protecting vials.
-
Aqueous Solutions: Aqueous solutions of levothyroxine are not stable and should be prepared fresh on the day of use. It is not recommended to store aqueous dilutions for more than one day.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound standard stock solution.
Caption: Workflow for preparing this compound stock solution.
Alternative Dissolution Method using a Basic Solution
For certain applications, initial dissolution in a dilute basic solution followed by pH adjustment can be an alternative.
-
Prepare a stock solution by dissolving this compound in a small volume of 0.1 N NaOH.
-
Slowly add this basic stock solution to the desired aqueous buffer or cell culture medium with gentle stirring to achieve the final concentration.
-
It is crucial to check and adjust the pH of the final working solution to the desired physiological range (e.g., 7.2-7.4) before use.
Note: The stability of levothyroxine is pH-dependent, with degradation being slowest at a pH between 8 and 10.
Conclusion
The protocol described in this application note provides a reliable method for preparing a standard stock solution of this compound. Adherence to these guidelines, particularly regarding the use of an appropriate solvent, proper storage conditions, and minimizing freeze-thaw cycles, is essential for maintaining the accuracy and stability of the standard, which is fundamental for generating reproducible and high-quality experimental data.
References
Application Notes and Protocols: Use of Levothyroxine-d3 in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Levothyroxine-d3 (Lev-d3), a stable isotope-labeled analog of Levothyroxine, in preclinical and clinical research. The primary application of Lev-d3 is as an internal standard (IS) for the accurate quantification of levothyroxine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines detailed protocols for sample analysis, presents key quantitative data from validation studies, and illustrates relevant workflows and pathways.
Application: Bioanalytical Method for Levothyroxine Quantification
This compound is the preferred internal standard for LC-MS/MS-based bioanalytical methods due to its chemical and physical similarity to the unlabeled analyte, levothyroxine. Its distinct mass allows for differentiation by the mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.[1]
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and variability in instrument performance.
-
Mitigation of Matrix Effects: Co-elution with the analyte helps to normalize the effects of ion suppression or enhancement from endogenous components in the biological matrix.
-
Enhanced Method Robustness: Ensures reliable quantification across different sample types and experimental conditions.
A typical workflow for the quantification of levothyroxine in a biological sample using this compound involves sample preparation, LC separation, and MS/MS detection.
Experimental Protocols
The following are detailed protocols for the quantification of levothyroxine in human serum/plasma using this compound as an internal standard, based on established UPLC-MS/MS methods.[2][3][4][5][6][7]
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for sample cleanup.
Materials:
-
Human serum or plasma samples
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)[8]
-
Working internal standard solution (e.g., 200 ng/mL in methanol)[5][6]
-
Acetonitrile (B52724), HPLC grade[2][3][4]
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of serum or plasma sample into a microcentrifuge tube.
-
Add a specified volume of the working internal standard solution (e.g., 50 µL of 200 ng/mL this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 80:20 methanol (B129727):0.1% acetic acid in water).[5][6]
-
Vortex to mix and inject into the UPLC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup and is suitable for complex matrices.
Materials:
-
Human serum or plasma samples
-
This compound internal standard stock solution
-
Working internal standard solution
-
0.1% Formic acid in water[5]
-
Methanol, HPLC grade[5]
-
SPE cartridges (e.g., Strata-X reverse phase, 30 mg/mL)[5]
-
Positive pressure manifold or vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of serum or plasma sample into a microcentrifuge tube.
-
Add the working internal standard solution.
-
Add 750 µL of 0.1% formic acid and vortex.[5]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.[5]
-
Elute the analytes with 1 mL of methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 150 µL of the mobile phase.[5]
-
Vortex and inject into the UPLC-MS/MS system.
UPLC-MS/MS Method Parameters
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of levothyroxine and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | HyPURITY C18 (e.g., 50 x 2.1 mm, 1.8 µm)[2][3][4] or Kinetex polar C18 (100 x 4.6 mm, 2.6 µm)[6][7] |
| Mobile Phase A | 0.1% Acetic Acid in Water[6] or 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Acetic Acid in Methanol[6] or 0.1% Formic Acid in Acetonitrile[8] |
| Gradient | Optimized for separation within a short run time (e.g., 4 minutes)[2][3][4] |
| Flow Rate | 0.3 - 0.5 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ, Sciex API series) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3][4][5][6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | |
| Levothyroxine | 777.5 → 731.7[2][3][4][5][6][7] |
| This compound | 780.5 → 734.2[2][3][4][5][6][7] |
| Dwell Time | 100 ms[5] |
| Source Temperature | Optimized for instrument (e.g., 500°C) |
| Gas Flows | Optimized for instrument |
Method Validation and Performance Data
The use of this compound as an internal standard allows for the development of highly reliable and reproducible bioanalytical methods. The following tables present typical validation data for such methods.
Table 3: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Levothyroxine | 20.0 - 1000[6][7] | > 0.99 |
| Levothyroxine | 50.37 - 300.13[2][3][4] | > 0.99 |
Table 4: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| Levothyroxine | LQC | 60 | < 15% | 85 - 115% |
| MQC | 500 | < 15% | 85 - 115% | |
| HQC | 750 | < 15% | 85 - 115% |
Data synthesized from typical bioanalytical method validation acceptance criteria.
Application in Pharmacokinetic and Bioequivalence Studies
This compound is instrumental in pharmacokinetic (PK) and bioequivalence (BE) studies of levothyroxine formulations. In these studies, a known dose of levothyroxine is administered, and blood samples are collected over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetic Studies
By using this compound as an internal standard, researchers can accurately measure the concentration of administered levothyroxine in plasma or serum at various time points. This allows for the calculation of key PK parameters.
Table 5: Key Pharmacokinetic Parameters of Levothyroxine
| Parameter | Description | Typical Value |
| Cmax | Maximum plasma concentration | Varies with dose |
| Tmax | Time to reach Cmax | ~2-4 hours |
| AUC | Area under the concentration-time curve | Varies with dose |
| t1/2 | Elimination half-life | ~7 days |
Values are approximate and can vary based on individual patient factors.
Bioequivalence Studies
Bioequivalence studies are crucial for comparing a generic levothyroxine formulation to a reference product.[10][11][12] These studies rely on the accurate measurement of levothyroxine concentrations to demonstrate that the generic drug performs in the same manner as the brand-name drug. The use of this compound ensures the high level of analytical precision required for these regulatory submissions.
Metabolic Pathway of Levothyroxine
Levothyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), by deiodinase enzymes in peripheral tissues. Understanding this metabolic pathway is crucial for interpreting PK data and for drug development.
Conclusion
This compound is an indispensable tool in modern preclinical and clinical research involving levothyroxine. Its use as an internal standard in LC-MS/MS assays provides the accuracy, precision, and robustness necessary for reliable bioanalysis. The protocols and data presented here offer a foundation for researchers to develop and validate their own methods for the quantification of levothyroxine in various biological matrices, thereby supporting pharmacokinetic, bioequivalence, and other drug development studies.
References
- 1. myadlm.org [myadlm.org]
- 2. [PDF] Development and Validation of UPLC-MS/MS Method for Rapid Simultaneous Determination of Levothyroxine and Liothyronine in Human Serum | Semantic Scholar [semanticscholar.org]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Levothyroxine Bioequivalence Study and Its Narrow Therapeutic Index: Comparative Bioavailability Results Between Two Formulations Available in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globaljournals.org [globaljournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Levothyroxine-d3 in LC-MS/MS
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of Levothyroxine, utilizing Levothyroxine-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as Levothyroxine, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[1][2][3] Phospholipids (B1166683) are a major contributor to ion suppression in biological matrices.[2][4]
Q2: How does a deuterated internal standard (d-IS) like this compound theoretically correct for matrix effects?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1][5] The core principle is that the d-IS has nearly identical physicochemical properties to the analyte.[1][5] Consequently, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the analyte.[1] By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect should be normalized, leading to accurate quantification.[1][5]
Q3: What are the primary advantages of using this compound over other types of internal standards?
A3: The main advantage of using a d-IS like this compound is its close structural and chemical similarity to the analyte, Levothyroxine. This similarity results in very similar extraction recovery and chromatographic retention times.[1] Ideally, the d-IS co-elutes perfectly with the analyte, ensuring both compounds experience the same degree of matrix effect at the same time.[1]
Q4: How can I quantitatively assess if this compound is effectively compensating for matrix effects in my assay?
A4: The most common method is the post-extraction spike experiment. This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[6][7] The Matrix Factor (MF) is calculated to quantify the extent of ion suppression or enhancement. An IS-normalized MF close to 1 indicates effective compensation by the internal standard.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Levothyroxine with this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or inaccurate results despite using this compound. | Differential Matrix Effects: Even with a d-IS, slight differences in retention time between the analyte and the IS (the "deuterium isotope effect") can cause them to experience different matrix components as they elute, leading to poor compensation.[1][8] | 1. Optimize Chromatography: Adjust the gradient, mobile phase, or column chemistry to ensure co-elution of Levothyroxine and this compound.[2] 2. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering matrix components.[2] |
| Significant ion suppression observed for Levothyroxine. | Co-elution with Phospholipids: Phospholipids from biological matrices like plasma or serum are a primary cause of ion suppression in ESI-positive mode.[2][4][9] | 1. Phospholipid Removal: Use specialized sample preparation products like HybridSPE-Phospholipid plates or phospholipid removal cartridges.[2] 2. Modify Chromatography: Adjust the chromatographic gradient to separate Levothyroxine from the phospholipid elution zone. |
| Poor recovery of Levothyroxine during sample extraction. | Inefficient Extraction Protocol: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for thyroid hormones, which can be challenging to extract from complex matrices.[10] | 1. Optimize SPE Method: Experiment with different SPE sorbents (e.g., mixed-mode cation exchange) and optimize wash and elution steps.[2][10] 2. Optimize LLE Method: Adjust solvent systems and pH to improve extraction efficiency. |
| Variable matrix effects across different sample lots. | Inconsistent Matrix Composition: Biological samples from different individuals or lots can have varying compositions, leading to inconsistent matrix effects.[2] | 1. Matrix-Matched Calibration: Prepare calibration curves in a representative blank matrix for each new lot of samples to normalize for variations.[2][10] |
| Analyte and IS peak shapes are poor (e.g., tailing). | Interaction with LC System Components: Phosphorylated compounds can interact with stainless steel components in the LC flow path, leading to poor peak shape and recovery.[11] | 1. Use a Biocompatible LC System: Employ an LC system with PEEK-lined tubing and components to minimize interactions.[11] 2. Column Selection: Consider using PEEK-lined columns for analyzing challenging phosphorylated analytes.[11] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative evaluation of matrix effects and the effectiveness of the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Levothyroxine and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank matrix through the entire extraction procedure. Spike Levothyroxine and this compound into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike Levothyroxine and this compound into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Parameters:
-
Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE): RE = (Peak Area of Set C) / (Peak Area of Set B)
-
IS-Normalized MF: IS-Normalized MF = MF_Analyte / MF_IS
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Matrix Factor (MF) | MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement | |
| MF = 1 | No Matrix Effect | |
| Recovery (RE) | Close to 100% | Efficient Extraction Process |
| IS-Normalized MF | Close to 1 | This compound is effectively compensating for the matrix effect.[5] A value significantly different from 1 suggests differential matrix effects.[1] |
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general workflow for removing phospholipids from serum or plasma samples.
Methodology:
-
Sample Pre-treatment:
-
To 200 µL of serum, add the internal standard (this compound).
-
Add 600 µL of a precipitation solvent (e.g., 1% formic acid in acetonitrile) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of an organic solvent (e.g., methanol) to remove phospholipids.
-
-
Elution:
-
Elute Levothyroxine and this compound from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: A step-by-step workflow for the SPE protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. littlemsandsailing.com [littlemsandsailing.com]
- 10. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing LC-MS/MS for Levothyroxine-d3 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for Levothyroxine-d3 detection.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for this compound?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the selective and sensitive detection of this compound. The most commonly used precursor ion ([M+H]⁺) for this compound is m/z 780.53.[1] Several product ions can be monitored, with the most abundant and specific ones being preferable for quantification and confirmation. The table below summarizes commonly reported MRM transitions and associated parameters.
Q2: Which sample preparation technique is best for analyzing this compound in biological matrices?
A2: The choice of sample preparation technique depends on the matrix complexity, required sensitivity, and laboratory workflow. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis. However, it may result in significant matrix effects due to the limited removal of endogenous components like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It is effective at removing salts and some polar interferences.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects as it provides the cleanest extracts.[2] It involves retaining the analyte on a solid sorbent while interferences are washed away, followed by elution of the analyte.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, primarily ion suppression or enhancement, can significantly impact the accuracy and precision of your results. To minimize these effects:
-
Optimize Sample Preparation: Employing a more rigorous sample cleanup method, such as SPE, is highly effective.[2]
-
Chromatographic Separation: Ensure baseline separation of this compound from co-eluting matrix components. Adjusting the gradient profile or using a different column chemistry can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard for the quantification of endogenous Levothyroxine. Its use is crucial to compensate for matrix effects and variations in sample processing.
-
Dilution: If the matrix effect is severe, diluting the sample can reduce the concentration of interfering components.
Q4: What are the common causes of poor peak shape and how can I address them?
A4: Poor peak shape (e.g., fronting, tailing, or splitting) can compromise resolution and integration accuracy. Common causes and solutions include:
-
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or sample concentration.
-
Secondary Interactions: Interactions between the analyte and active sites on the column can cause peak tailing. Using a column with end-capping or adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can help.
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to peak splitting or broadening. Replace the guard column or wash/replace the analytical column.
Q5: What are the stability considerations for this compound?
A5: Levothyroxine is known to be sensitive to light, heat, and humidity.[3] Stock solutions and processed samples should be protected from light and stored at appropriate temperatures (typically refrigerated or frozen) to prevent degradation.[3][4] The stability of this compound in the analytical solution should be evaluated, especially for prolonged storage in an autosampler.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the MRM transitions, collision energy, and other ion source parameters. Infuse a standard solution of this compound directly into the mass spectrometer to optimize these parameters. |
| Sample Preparation Issues | Review the sample preparation protocol for potential errors in reagent concentrations, volumes, or procedural steps. Evaluate analyte recovery by spiking a known amount of this compound into a blank matrix and processing it alongside the samples. |
| LC System Problems | Check for leaks, blockages, or pump malfunctions in the LC system. Ensure the correct mobile phases are being used and that the column is properly installed. |
| Analyte Degradation | Prepare fresh standards and samples, ensuring they are protected from light and stored at the correct temperature. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Effects | Implement a more effective sample cleanup method, such as SPE.[2] Optimize the chromatographic method to separate this compound from interfering peaks. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure by using a stronger wash solvent. |
| Isotopic Interference | While unlikely with a d3 label, ensure that there are no co-eluting compounds with overlapping isotopic patterns that could interfere with the MRM transitions. |
Issue 3: Poor Reproducibility (Inconsistent Peak Areas)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol, especially pipetting steps. Use an automated liquid handler if available. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard (in this case, this compound is often the internal standard for endogenous Levothyroxine) to compensate for variations. |
| Autosampler Injection Variability | Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. |
| LC Column Instability | Ensure the column is properly equilibrated before each injection. Monitor for pressure fluctuations that may indicate column degradation. |
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for this compound Detection
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Polarity | Reference |
| 780.53 | 734.19 | Not Specified | Not Specified | Positive | [1] |
| 780.60 | 734.65 | Not Specified | 100 | Positive | [5] |
| 780.70 | 734.60 | Not Specified | Not Specified | Positive | [6] |
Note: Collision energy is instrument-dependent and should be optimized for your specific mass spectrometer.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | High matrix effects, lower recovery | 80-95% |
| Liquid-Liquid Extraction (LLE) | Good cleanup, removes salts | More labor-intensive, requires solvent evaporation | 85-100% |
| Solid-Phase Extraction (SPE) | Excellent cleanup, lowest matrix effects | More expensive, requires method development | >90% |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Serum/Plasma Samples
-
To 100 µL of serum or plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Serum/Plasma Samples
-
Sample Pre-treatment: To 200 µL of serum or plasma, add the internal standard. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
Levothyroxine Analysis by HPLC-MS/MS: A Technical Support Center
Welcome to the technical support center for the analysis of levothyroxine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on addressing poor peak shape.
Troubleshooting Guide: Addressing Poor Peak Shape for Levothyroxine
Poor peak shape, including tailing, fronting, and broadening, can significantly compromise the accuracy and precision of levothyroxine quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Technical Support Center: Isotopic Exchange of Deuterium in Levothyroxine-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the isotopic exchange of deuterium (B1214612) in Levothyroxine-d3 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is the process where deuterium atoms on a deuterated internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix).[1][2] This can compromise the accuracy of quantitative analysis by causing a decrease in the internal standard's mass-to-charge ratio, potentially leading to an overestimation of the analyte concentration.[3]
Q2: What factors can promote the isotopic exchange of deuterium in this compound?
A: Several factors can influence the rate of deuterium exchange:
-
pH: Both acidic and basic conditions can catalyze isotopic exchange. The rate of exchange is typically at its minimum around a pH of 2.5.[3][4]
-
Temperature: Higher temperatures accelerate the rate of exchange.[1][3] It is advisable to keep samples and standards cool.[4]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate deuterium exchange.[3][4]
-
Position of the Deuterium Label: Deuterium atoms on or near heteroatoms (e.g., -OH, -NH) are more susceptible to exchange. While the deuterium atoms in this compound are on the aromatic ring, the overall molecular environment can still be influenced by the aforementioned factors.[1][3][4]
Q3: How can I minimize isotopic exchange during my sample processing workflow?
A: To mitigate the risk of isotopic exchange, consider the following best practices:
-
Temperature Control: Perform sample preparation steps at low temperatures (e.g., on ice) and use a cooled autosampler.[3][4]
-
pH Management: If possible, adjust the pH of your solutions to be near the point of minimum exchange (around pH 2.5-3).[4] Avoid strongly acidic or basic conditions.[4]
-
Solvent Choice: Use aprotic solvents when feasible. If protic solvents are necessary, minimize the exposure time of the sample to these solvents.[1][4]
-
Rapid Analysis: Employ faster liquid chromatography gradients to reduce the time the deuterated standard is in the mobile phase.[3]
Q4: Are there any known stability issues with levothyroxine itself that I should be aware of?
A: Yes, levothyroxine is sensitive to several environmental factors, including light, temperature, moisture, and oxidation.[5] Its degradation in solution is pH-dependent, with greater stability observed at higher pH values.[6][7] These inherent stability characteristics of the levothyroxine molecule underscore the importance of carefully controlling experimental conditions for both the analyte and its deuterated internal standard.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving potential issues with this compound isotopic exchange.
Problem: Inconsistent or decreasing internal standard (this compound) signal.
Possible Cause: Isotopic exchange or degradation of the internal standard.
Troubleshooting Steps:
-
Verify Standard Integrity:
-
Prepare a fresh working solution of this compound from your stock.
-
If the issue persists, prepare a new stock solution from the neat material.
-
Confirm the recommended storage conditions for your standard (typically refrigerated and protected from light).[1]
-
-
Evaluate Sample Processing Conditions:
-
Protocol 1: Evaluating the Stability of this compound. This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.
-
Objective: To assess the stability of this compound by incubating it in the sample matrix and solvent over time.[2]
-
Materials:
-
This compound internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, serum).
-
Sample preparation solvents.
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it according to your standard sample preparation protocol.[2]
-
Prepare Incubated Samples: Spike the same concentration of this compound into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[2]
-
Prepare Solvent Stability Samples: Spike the this compound into your sample reconstitution solvent and incubate under similar conditions.[2]
-
Sample Processing: After the incubation period, process the incubated samples using your established method.[2]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent).[2]
-
-
Data Analysis:
-
Compare the peak area of the this compound in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) suggests potential degradation or exchange.[2]
-
Monitor the mass transition for unlabeled levothyroxine in the incubated samples. An increase in this signal at the retention time of the internal standard is a direct indicator of back-exchange.[2]
-
-
-
Data Presentation: Hypothetical Stability Experiment Results
The stability of a deuterated internal standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1.
| Sample Condition | Incubation Time (hours) | Incubation Temperature (°C) | Average IS Peak Area | % Change from T=0 | Unlabeled Analyte Signal at IS Retention Time |
| T=0 | 0 | N/A | 500,000 | 0% | Not Detected |
| Matrix | 4 | 25 | 420,000 | -16% | Detected |
| Matrix | 24 | 4 | 485,000 | -3% | Not Detected |
| Solvent | 4 | 25 | 450,000 | -10% | Detected |
Experimental Protocols
Protocol 2: UPLC-MS/MS Analysis of Levothyroxine in Human Serum
This protocol is a generalized methodology based on published methods for the quantitative analysis of levothyroxine using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[8]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[8]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrument Parameters:
-
LC System: UPLC system
-
Column: C18 column (e.g., HyPURITY C18)
-
Mobile Phase: A gradient of water and acetonitrile with a small percentage of an acidifier like formic or acetic acid is commonly used.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Levothyroxine: m/z 777.5 → 731.6
-
This compound: m/z 780.5 → 734.7
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the specified MRM transitions of levothyroxine and this compound.[8]
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[8]
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
-
Determine the concentration of levothyroxine in the unknown samples by interpolating their response ratios from the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Managing ion suppression for levothyroxine analysis with a deuterated standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals managing ion suppression in the LC-MS/MS analysis of levothyroxine using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in levothyroxine analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, levothyroxine (T4), is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can cause underestimation of the T4 concentration, reduced analytical sensitivity, and poor reproducibility.[1] In complex biological matrices like plasma or serum, endogenous substances such as salts, lipids, and proteins are common causes of ion suppression.[3]
Q2: I am using a deuterated internal standard (IS). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard, such as levothyroxine-d4, should co-elute with the non-labeled levothyroxine and experience the same degree of ion suppression.[1][2] The ratio of the analyte signal to the IS signal should remain constant, enabling accurate quantification.[1] However, the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the IS.[1][2] If this separation occurs in a region of significant ion suppression, the analyte and the IS will be affected differently, leading to inaccurate and unreliable results.[1]
Q3: What are the most common sources of ion suppression in bioanalysis?
A3: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as phospholipids, salts, proteins, and peptides.[3]
-
Exogenous substances: These are contaminants introduced during sample collection or preparation, like polymers leached from plastic tubes or vials.[4]
-
Mobile phase additives: Certain additives, especially non-volatile ones, can contribute to ion suppression.
Q4: How can I experimentally check for ion suppression in my levothyroxine assay?
A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[3][4] This involves continuously infusing a solution of levothyroxine and its deuterated standard into the LC eluent after the analytical column but before the mass spectrometer.[4] A stable signal is established, and then a blank, extracted matrix sample is injected.[3] Any drop in the constant baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.[3][4]
Troubleshooting Guide
Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression due to a slight chromatographic separation between levothyroxine and its deuterated standard.[1][2]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of levothyroxine and the deuterated IS. Even a small, consistent separation can be problematic if it falls within a zone of ion suppression.[2]
-
Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or change the analytical column to achieve better co-elution. The goal is to have both peaks elute in a "clean" region of the chromatogram, away from major matrix interferences.[4][5]
-
Enhance Sample Cleanup: A more rigorous sample preparation method can remove the interfering matrix components.[6][7]
-
Problem 2: Poor sensitivity and a low signal-to-noise ratio for levothyroxine.
-
Possible Cause: Significant ion suppression from the sample matrix is diminishing the analyte signal.[1]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment (as described in the FAQs) to pinpoint the retention times with the most severe ion suppression.[1]
-
Improve Sample Preparation: If not already in use, implement a more effective sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interferences.[3][6][7]
-
Sample Dilution: Diluting the sample can lower the concentration of matrix components causing suppression.[4][8] However, this may not be suitable for trace-level analysis where analyte concentration is already low.[4]
-
Problem 3: The signal for the deuterated internal standard is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components is causing progressively worse ion suppression with each injection.[2]
-
Troubleshooting Steps:
-
Inject Blank Samples: Run several blank solvent injections after a high-concentration sample to check for carryover of the analyte or matrix components.[2]
-
Extend Run Time: Increase the total chromatographic run time to ensure all components from the sample matrix have fully eluted before the next injection.[2]
-
Implement a Column Wash Step: Add a high-organic wash step at the end of each gradient to effectively clean the column and remove strongly retained interfering compounds.[2]
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Levothyroxine (T4) and Deuterated Standard (T4-d5)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (T4) | m/z 778 |
| Product Ion (T4) | m/z 732 |
| Precursor Ion (T4-d5) | m/z 783 |
| Product Ion (T4-d5) | m/z 737 |
Note: These values can vary slightly depending on the specific instrument and source conditions. It is crucial to optimize these parameters on your own system.
Table 2: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (PPT) | 85-100% | Moderate |
| Liquid-Liquid Extraction (LLE) | 70-90% | Good to Excellent |
| Solid-Phase Extraction (SPE) | 80-95% | Excellent |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Levothyroxine from Human Plasma
This protocol is a general guideline and may require optimization for specific SPE cartridges and laboratory conditions.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the deuterated internal standard solution.
-
Add 500 µL of 0.1 M HCl and vortex for 30 seconds.[9]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol (B129727), followed by 1 mL of 0.1 M HCl.[9]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the levothyroxine and internal standard with 1 mL of methanol containing 2% ammonium (B1175870) hydroxide.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]
-
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: ESI in positive mode
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of Levothyroxine-d3 in Processed Biological Samples
This technical support center provides guidance and answers frequently asked questions regarding the stability of Levothyroxine-d3, a commonly used internal standard in the bioanalysis of Levothyroxine. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: this compound, similar to its unlabeled counterpart, is sensitive to several factors, including light, temperature, humidity, and pH.[1] Exposure to direct sunlight can cause significant photodegradation.[2] Temperature fluctuations, such as repeated freeze-thaw cycles, can also impact its stability.[3] Additionally, the pH of the sample and the presence of certain excipients or reactive species in the matrix can contribute to degradation.[4]
Q2: How should I store my processed biological samples containing this compound?
A2: For long-term storage, it is recommended to keep processed biological samples (e.g., plasma, serum) at -70°C or -80°C.[5] Studies have shown that thyroid hormones are stable for extended periods when stored at these temperatures.[5] For short-term storage, such as during sample processing or analysis, it is advisable to keep samples on ice or at refrigerated temperatures (2-8°C) and protected from light.[6]
Q3: Is this compound susceptible to degradation during sample extraction?
A3: Yes, the choice of extraction solvent and the conditions of the extraction process can influence the stability of this compound. For instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to cause reactions with Levothyroxine, making it an inappropriate choice.[1] Protein precipitation with acetonitrile (B52724) is a commonly used and generally acceptable method.[7] It is crucial to ensure that the extraction process is carried out efficiently and at controlled temperatures to minimize the risk of degradation.
Q4: Can this compound adsorb to labware?
A4: Yes, Levothyroxine has been shown to adsorb to various surfaces, including glass and certain plastics.[8][9] This can lead to a significant loss of the analyte and internal standard, resulting in inaccurate quantification. To mitigate this, it is recommended to use low-binding polypropylene (B1209903) tubes and pipette tips.[5] Pre-treating labware with a solution of a similar compound or using silanized glassware can also help to reduce adsorption.
Q5: What are the known degradation pathways for Levothyroxine?
A5: The primary degradation pathways for Levothyroxine are deiodination (the removal of iodine atoms) and deamination.[4] These processes can be influenced by factors such as pH, light exposure, and the presence of certain enzymes or reactive substances in the biological matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in processed biological samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound signal | Degradation during storage or processing: Exposure to light, elevated temperatures, or inappropriate pH. | - Ensure samples are protected from light at all stages. - Maintain low temperatures (on ice or 2-8°C) during sample processing. - Verify the pH of all solutions and the final extract. |
| Adsorption to labware: Use of inappropriate tubes, plates, or pipette tips. | - Switch to low-binding polypropylene labware. - Consider pre-conditioning labware. - Evaluate different types of collection tubes and plates.[5] | |
| Inefficient extraction: Poor recovery from the biological matrix. | - Optimize the protein precipitation or solid-phase extraction (SPE) method. - Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient incubation time. | |
| High variability in this compound response | Inconsistent sample handling: Variations in timing, temperature, or light exposure between samples. | - Standardize all sample handling procedures. - Process all samples, including calibration standards and quality controls, under identical conditions. |
| Matrix effects: Ion suppression or enhancement in the mass spectrometer. | - Perform a matrix effect evaluation using post-extraction addition. - Consider using a more rigorous sample cleanup method, such as SPE. - Modify chromatographic conditions to separate this compound from interfering matrix components. | |
| Unexpected degradation peaks | Sample instability: Degradation occurring after processing and before injection. | - Minimize the time between sample processing and injection. - Evaluate autosampler stability at the set temperature. - Ensure the reconstitution solvent is appropriate and does not promote degradation.[1] |
Stability Data Summary
The following tables summarize the stability of Levothyroxine in various processed biological matrices under different conditions. As this compound is used as an internal standard, its stability is expected to be comparable to the unlabeled analyte.
Table 1: Freeze-Thaw Stability of Levothyroxine
| Biological Matrix | Number of Cycles | Storage Temperature Between Cycles | Analyte Concentration Change | Reference |
| Human Serum | 4 | -70°C | Stable | [5] |
| Human Plasma | Not specified | Not specified | Stable | [3] |
Table 2: Bench-Top (Room Temperature) Stability of Levothyroxine
| Biological Matrix | Duration | Storage Condition | Analyte Concentration Change | Reference |
| Human Plasma | Not specified | Room Temperature | Stable | [3] |
| Human Serum | 18-20 hours | 5°C | Stable | [5] |
Table 3: Autosampler Stability of Levothyroxine
| Biological Matrix | Duration | Storage Temperature | Analyte Concentration Change | Reference |
| Human Plasma | Not specified | Not specified | Stable | [3] |
| Extracted Samples in 50% Methanol | Not specified | Low temperature | More stable than in DMSO | [1] |
Table 4: Long-Term Stability of Levothyroxine
| Biological Matrix | Duration | Storage Temperature | Analyte Concentration Change | Reference |
| Human Plasma | Not specified | Not specified | Stable | [3] |
| Human Serum | 3 years | -70°C | Stable | [5] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
A typical procedure to evaluate the freeze-thaw stability of this compound in a biological matrix involves the following steps:
Protocol 2: Sample Preparation using Protein Precipitation
This protocol outlines a general workflow for extracting this compound from plasma or serum using protein precipitation.
Signaling Pathways and Logical Relationships
The stability of this compound is influenced by a series of interconnected factors. The following diagram illustrates the logical relationship between these factors and their potential impact on analytical accuracy.
References
- 1. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical considerations for accurate determination of free thyroxine by equilibrium dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of an extemporaneously compounded levothyroxine sodium oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-performance liquid chromatography method for levothyroxine sodium quantification in plasma for pre-clinical evaluation of long-acting drug delivery systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Quantifying amount of adsorption of levothyroxine by percutaneous endoscopic gastrostomy tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Case studies on problematic levothyroxine bioanalysis and solutions
Welcome to the technical support center for levothyroxine bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of levothyroxine in biological matrices.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during levothyroxine bioanalysis.
Issue 1: High variability or inaccurate results in bioequivalence studies.
-
Question: Why are my levothyroxine bioequivalence study results inconsistent and how can I improve them?
-
Answer: Inconsistent results in levothyroxine bioequivalence studies are a common challenge due to its nature as an endogenous substance and a narrow therapeutic index drug.[1][2][3][4] The presence of endogenous levothyroxine can interfere with the accurate measurement of the administered drug.[1][3][4]
To address this, regulatory guidelines suggest specific approaches.[5] A key strategy is the use of a baseline correction method, where the endogenous concentration of levothyroxine is measured before drug administration and subtracted from the total concentration measured post-dose.[6] Another critical aspect is the study design itself. While various designs exist, a crossover 2x2 design is often proposed to minimize patient burden and study duration.[3][4] For narrow therapeutic index drugs like levothyroxine, some regulatory bodies, such as the European Medicines Agency (EMA), recommend tighter bioequivalence acceptance criteria for the area under the curve (AUC) pharmacokinetic parameter, typically 90-111%.[6]
Furthermore, the stability of levothyroxine in the formulation is crucial.[3][4][7] Strict in vitro stability testing under various conditions (temperature, humidity, light) is recommended to ensure product potency and reduce variability.[3][4]
Issue 2: Suspected matrix effects leading to ion suppression or enhancement in LC-MS/MS analysis.
-
Question: I suspect matrix effects are impacting my levothyroxine LC-MS/MS data. How can I confirm and mitigate this?
-
Answer: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant concern in LC-MS/MS bioanalysis of levothyroxine.[8] These effects can lead to inaccurate quantification due to ion suppression or enhancement.[8]
To identify matrix effects, two common methods are the post-extraction spike and post-column infusion.[8] The post-extraction spike method involves comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract.[8] A significant difference indicates the presence of matrix effects. The post-column infusion method provides a qualitative assessment by continuously infusing a standard solution post-column while injecting a blank matrix extract.[8] Dips or peaks in the baseline signal at the retention time of the analyte suggest ion suppression or enhancement, respectively.
To minimize matrix effects, several strategies can be employed:
-
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[8][9]
-
Chromatographic Separation: Optimizing the HPLC method to achieve better separation between levothyroxine and matrix components can significantly reduce interference.[10]
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it experiences the same ionization suppression or enhancement.[6][11]
-
Issue 3: Analyte instability during sample collection, storage, or processing.
-
Question: How can I prevent the degradation of levothyroxine in my biological samples?
-
Answer: Levothyroxine is known to be unstable and sensitive to factors like light, oxygen, humidity, and pH.[7][12] Its degradation can lead to underestimation of its concentration.
To ensure the stability of levothyroxine in biological samples, the following precautions are recommended:
-
Sample Handling: Use appropriate collection tubes and process samples promptly. While studies have shown stability in plasma for up to 72 hours at room temperature before separation, it is best practice to minimize delays.[13]
-
Storage Conditions: For long-term storage, samples should be kept at ultra-low temperatures, such as -70°C or -80°C.[14][15] Studies have confirmed levothyroxine stability in human serum for at least 140 days at -80°C.[14]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can affect analyte stability.[15] Levothyroxine has been shown to be stable for up to four freeze-thaw cycles.[14][15]
-
pH Control: The pH of the sample and any solutions used during extraction should be controlled, as levothyroxine stability is pH-dependent.[7]
-
Light Protection: Protect samples from light throughout the collection, storage, and analysis process by using amber tubes and vials.[7][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for levothyroxine bioanalysis and why?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most widely used and recommended method for the bioanalysis of levothyroxine.[11] This is due to its high sensitivity, specificity, and ability to quantify low concentrations of the drug in complex biological matrices.[12] The use of a stable isotope-labeled internal standard in LC-MS/MS analysis helps to correct for matrix effects and variations in extraction recovery, leading to more accurate and precise results.[6][11] While immunoassays are also available, they can be prone to interferences and cross-reactivity.[16][17][18]
Q2: How do I deal with the endogenous presence of levothyroxine when preparing my calibration standards?
A2: The presence of endogenous levothyroxine in biological matrices like human serum poses a significant challenge for creating a standard curve. To overcome this, the use of a "surrogate matrix" is a common and accepted practice.[5][19] This typically involves using stripped serum, from which endogenous levothyroxine has been removed, usually by charcoal stripping.[5][19] Calibration standards are then prepared by spiking known concentrations of levothyroxine into this stripped serum.[5][19] It is crucial to validate that the stripping process does not alter the matrix in a way that would affect the bioanalytical method's performance.[5][19]
Q3: What are the critical validation parameters for a levothyroxine bioanalytical method according to regulatory guidelines?
A3: According to guidelines from bodies like the FDA and ICH, a bioanalytical method for levothyroxine must be thoroughly validated to ensure its reliability.[9][10][20] The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10][20]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[9][10]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[10][20]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[20]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[9][14]
Q4: Can immunoassay methods be used for levothyroxine bioanalysis in clinical studies?
A4: While immunoassays are widely used in clinical diagnostics for thyroid function tests, their application in bioequivalence and pharmacokinetic studies for levothyroxine requires careful consideration due to potential interferences.[16][17][18][21] These methods can be affected by factors such as heterophilic antibodies, anti-ruthenium antibodies, and cross-reactivity with other substances, which can lead to erroneous results.[17][22] For regulatory submissions requiring high accuracy and specificity, LC-MS/MS is generally the preferred method.[11] If an immunoassay is used, it must be rigorously validated to demonstrate its specificity and freedom from interferences in the study population.[16]
Quantitative Data Summary
Table 1: Comparison of Levothyroxine Bioanalytical Method Parameters
| Parameter | LC-MS/MS | Immunoassay (CMIA) | RP-HPLC |
| Linearity Range | 20.0–1000 ng/mL[11] | 2.030 to 17.721 µg/dL[5][19] | 0.08 - 0.8 µg/mL[23] |
| Lower Limit of Quantification (LLOQ) | 1.33 ng/mL[20] | 2.030 µg/dL[5][19] | Not explicitly stated |
| Extraction Recovery | 80-85%[20] | Not applicable | Not explicitly stated |
| Precision (%CV) | Within acceptable limits[9] | Within acceptable limits[5] | Within acceptable limits[10] |
| Accuracy (%Bias) | Within acceptable limits[9] | Within acceptable limits[5] | Within acceptable limits[10] |
Table 2: Stability of Levothyroxine in Human Serum
| Stability Condition | Duration | Temperature | Result (% Bias / Change) |
| Bench Top | 21 hours | 25°C | 1.02% (LQC), 2.25% (HQC)[5] |
| Freeze-Thaw | 5 cycles | -65°C to RT | 1.87% (LQC), 0.76% (HQC)[5] |
| Refrigerator | 44 hours | 2-8°C | 5.11% (LQC), 2.69% (HQC)[5] |
| Long-Term | 85 days | -65°C | 2.20% (LQC), 1.43% (HQC)[5] |
| Long-Term | 140 days | -80°C | Accuracy: 97.6% (Low QC), 95.2% (High QC)[14] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general guideline for SPE cleanup of plasma/serum samples for levothyroxine analysis, aimed at minimizing matrix effects.
-
Sample Pre-treatment:
-
To 200 µL of plasma or serum in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., levothyroxine-13C6).
-
Add 50 µL of 1M HCl to acidify the sample.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids (B1166683) and other non-polar interferences.
-
-
Elution:
-
Elute levothyroxine from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for the chromatographic separation of levothyroxine.
-
Column: Welchrom C18 Column (4.6 x 250 mm, 5 µm)[10]
-
Mobile Phase: Phosphate buffer (pH 3.3) and acetonitrile (B52724) in a 50:50 v/v ratio[10]
-
Flow Rate: 1 mL/min[10]
-
Elution: Isocratic[10]
-
Detection: UV-Vis detector at 232 nm[10]
-
Run Time: 8 minutes[10]
Visualizations
References
- 1. Bioequivalence studies for levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are bioequivalence studies of levothyroxine sodium formulations in euthyroid volunteers reliable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. image.innovationforever.com [image.innovationforever.com]
- 6. Levothyroxine Bioequivalence Study and Its Narrow Therapeutic Index: Comparative Bioavailability Results Between Two Formulations Available in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Levothyroxine Sodium | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of sample handling and analytical procedures on thyroid hormone concentrations in pregnant women’s plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Development and Validation of Total Levothyroxine and Total Liothyronine in Human Serum using Chemiluminescence Micro Particle Immunoassay and Its Application to Bioequivalence Study [article.innovationforever.com]
- 20. pure.qub.ac.uk [pure.qub.ac.uk]
- 21. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Levothyroxine Assays Utilizing Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of levothyroxine, focusing on the impact of different internal standards on assay performance. The data and protocols presented are compiled from published, validated studies to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction
Levothyroxine, a synthetic thyroid hormone, has a narrow therapeutic index, necessitating accurate and precise quantification in biological matrices for both clinical monitoring and pharmacokinetic studies. The use of a suitable internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to compensate for variability during sample preparation and analysis. This guide compares validated UPLC-MS/MS and HPLC methods employing different isotopically labeled internal standards for levothyroxine analysis.
Experimental Protocols
Detailed methodologies for the quantification of levothyroxine from two separate validated studies are presented below. These protocols highlight the use of different isotopically labeled internal standards: Levothyroxine-D3 and Levothyroxine-¹³C₆.
Method 1: UPLC-MS/MS with this compound as Internal Standard
This rapid and sensitive method is designed for the high-throughput analysis of levothyroxine in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to isolate levothyroxine and the internal standard from human K₃EDTA plasma.
-
Chromatography:
-
Mass Spectrometry:
Method 2: HPLC-MS/MS with Levothyroxine-¹³C₆ as Internal Standard
This sensitive and specific method is suitable for the quantification of levothyroxine in human serum for bioequivalence studies.
-
Sample Preparation: Protein precipitation with acetonitrile is used to extract levothyroxine and the internal standard from human serum.[2]
-
Chromatography:
-
System: A UFLC chromatograph coupled to a Qtrap 5500 mass spectrometer.[2]
-
Column: Hypersil gold (50 × 2.1 mm, 1.9 µm particle size).[2]
-
Mobile Phase: A mixture of 80% methanol (B129727) and 20% 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.[2]
-
-
Mass Spectrometry:
-
Internal Standard: Levothyroxine-¹³C₆.[2]
-
Data Presentation: A Comparative Analysis of Assay Performance
The following tables summarize the key validation parameters for the two described methods, allowing for a direct comparison of their performance characteristics.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 (this compound IS) | Method 2 (Levothyroxine-¹³C₆ IS) |
| Analytical Technique | UPLC-MS/MS[1] | HPLC-MS/MS[2] |
| Internal Standard | Levothyroxine-D₃[1] | Levothyroxine-¹³C₆[2] |
| Sample Matrix | Human K₃EDTA Plasma[1] | Human Serum[2] |
| Sample Preparation | Solid-Phase Extraction[1] | Protein Precipitation[2] |
Table 2: Assay Validation Parameters
| Validation Parameter | Method 1 (this compound IS) | Method 2 (Levothyroxine-¹³C₆ IS) |
| Linear Range | 0.5–2000 ng/mL[1] | 30–360 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.998[1] | Not explicitly stated, but method was validated. |
| Precision (%CV) | Within ±15%[1] | Within-run and between-run precision validated.[2] |
| Accuracy | Within ±15%[1] | Within-run and between-run accuracy validated.[2] |
| Recovery | High and consistent[1] | Not explicitly stated. |
| Matrix Effect | Negligible[1] | Validated.[2] |
Visualizations
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the bioanalysis of levothyroxine using LC-MS/MS with an internal standard.
Caption: Generalized workflow for levothyroxine bioanalysis.
Levothyroxine Signaling Pathway
Levothyroxine (T4) is a prohormone that is converted to the more active triiodothyronine (T3), which then exerts its effects by binding to thyroid hormone receptors in the cell nucleus.
Caption: Levothyroxine's mechanism of action.
Conclusion
Both this compound and Levothyroxine-¹³C₆ serve as effective internal standards for the sensitive and accurate quantification of levothyroxine in human plasma and serum. The choice between solid-phase extraction and protein precipitation for sample preparation depends on the desired level of sample cleanup and throughput. The data presented indicates that both methods are robust and suitable for their intended applications. Researchers should consider the specific requirements of their study, such as the required linear range and sample matrix, when selecting an appropriate method and internal standard.
References
A Head-to-Head Comparison: Levothyroxine-d3 vs. 13C-labeled Levothyroxine as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of levothyroxine in biological matrices. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Levothyroxine-d3 and 13C-labeled levothyroxine. By examining their performance characteristics, supported by experimental data, this document aims to inform the selection of the most suitable internal standard for demanding bioanalytical applications.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variability. While both deuterium-labeled (d3) and carbon-13-labeled (13C) levothyroxine serve this purpose, their inherent physicochemical properties can lead to differences in analytical performance. Generally, 13C-labeled standards are considered the gold standard due to their greater isotopic stability and identical chromatographic behavior to the unlabeled analyte.[1][2] Deuterated standards, while often more accessible, can present challenges such as chromatographic shifts and the potential for deuterium-hydrogen exchange, which may impact data accuracy.[1][2]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of bioanalytical methods utilizing either this compound or 13C-labeled levothyroxine as internal standards. The data is compiled from separate validation studies and is intended to provide a comparative overview.
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound Internal Standard [1]
| Validation Parameter | Performance Metric |
| Linearity Range | 20–1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (% Bias) | Within ± 15% |
| Inter-day Accuracy (% Bias) | Within ± 15% |
| Recovery | 81.05% (stripped serum), 99.17% (un-stripped serum) |
| Matrix Effect | No significant suppression or enhancement reported |
Table 2: Performance Characteristics of an LC-MS/MS Method Using 13C6-Levothyroxine Internal Standard [3]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.35–150 pg/µL |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantification (LOQ) | 0.08–0.6 pg/mg |
| Intra-day Precision (%CV) | 4.2–14.02% |
| Inter-day Precision (%CV) | 0.4–17.9% |
| Accuracy (% Bias) | 84.9–114.8% |
| Matrix Effect | Not explicitly quantified, but the use of 13C6-surrogates allowed for direct assessment of extraction efficiency.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline common experimental protocols for the quantification of levothyroxine using either this compound or 13C-labeled levothyroxine as an internal standard.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Levothyroxine Analysis: Levothyroxine-d3 vs. Carbon-13 Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of thyroid hormones, the choice of internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Levothyroxine-d3 against other stable isotope-labeled internal standards, primarily Carbon-13 (¹³C) labeled Levothyroxine, for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, offering a way to correct for variations in sample preparation, chromatography, and ionization. While both deuterated (e.g., this compound) and ¹³C-labeled standards are widely used, their physicochemical properties can lead to differences in analytical performance.
Theoretical Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard co-elutes perfectly with the analyte, has the same ionization efficiency and extraction recovery, and is isotopically stable. Here’s a summary of the key theoretical differences between deuterated and ¹³C-labeled internal standards:
| Feature | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards (e.g., ¹³C₆-Levothyroxine) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit slight retention time shifts ("isotope effect"). | Generally co-elute perfectly with the native analyte. | Perfect co-elution is crucial for accurate compensation of matrix effects, especially in complex biological samples.[1] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. | ¹³C atoms are integrated into the carbon backbone and are highly stable, with no risk of exchange. | Isotopic instability can compromise the accuracy of quantification. |
| Matrix Effects | Potential for differential matrix effects if chromatographic separation occurs between the analyte and the internal standard. | More effective at compensating for matrix effects due to identical chromatographic behavior. | Inaccurate correction for ion suppression or enhancement can lead to significant quantitative errors. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive due to a more complex synthesis process. | Budgetary constraints may influence the choice of internal standard. |
Performance Data: An Indirect Comparison
Direct head-to-head experimental comparisons of this compound and ¹³C-labeled Levothyroxine in the scientific literature are limited. However, by collating data from individual validated LC-MS/MS methods, we can perform an indirect comparison of their performance.
Table 1: Performance of LC-MS/MS Methods Using this compound Internal Standard
| Parameter | Reported Value(s) | Matrix | Reference |
| Linearity Range | 50.37 – 300.13 ng/mL | Human Serum | [2][3] |
| Precision (%RSD) | 0.73% to 8.28% | Human Serum | [2][3] |
| Accuracy | 82.35% to 113.56% | Human Serum | [2][3] |
| Within- and Between-Day CV | < 7.1% | Serum Ultrafiltrate | [4] |
Table 2: Performance of LC-MS/MS Methods Using ¹³C-Labeled Levothyroxine Internal Standard
| Parameter | Reported Value(s) | Matrix | Reference |
| Linearity Range | 0.050 – 10 ng/mL | Serum | [5] |
| Limit of Quantification (LOQ) | 0.002 ng/mL | Serum | [5] |
| Precision (CV%) | 3.38% - 6.63% | Serum | [5] |
| Linearity (r²) | >0.996 | Mouse Brain | [6] |
| Intra- and Inter-day Precision | 4.2 - 14.02% and 0.4 - 17.9% | Mouse Brain | [6] |
| Accuracy | 84.9% - 114.8% | Mouse Brain | [6] |
Note: The data presented in these tables are from different studies and are not directly comparable due to variations in instrumentation, methodologies, and matrices. However, they provide a general indication of the performance that can be achieved with each type of internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for thyroid hormone analysis using stable isotope-labeled internal standards.
Example Protocol 1: Analysis of Levothyroxine and Liothyronine in Human Serum using this compound
-
Sample Preparation: Protein precipitation of human serum with acetonitrile.
-
Internal Standard: this compound (LT4-D3).
-
Chromatography:
-
Column: HyPURITY C18.
-
Mobile Phase: Gradient elution with a suitable mobile phase composition.
-
Flow Rate: Not specified.
-
Run Time: 4 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Levothyroxine (LT4): m/z 777.54 → 731.52
-
Liothyronine (LT3): m/z 651.64 → 605.65
-
This compound (LT4-D3): m/z 780.53 → 734.19
-
-
Example Protocol 2: Analysis of ¹³C₆-Levothyroxine in Serum using ¹³C₁₂-Levothyroxine
-
Sample Preparation: Not detailed, but likely involves protein precipitation or solid-phase extraction.
-
Internal Standard: ¹³C₁₂-Levothyroxine.
-
Chromatography: Details not provided in the abstract.
-
Mass Spectrometry: Isotope dilution tandem mass spectrometry.
-
Reference: [5]
Example Protocol 3: Quantification of Thyroid Hormones in Mouse Brain using ¹³C₆-labeled Internal Standards
-
Sample Preparation: Homogenization of brain tissue followed by an extraction procedure.
-
Internal Standards: ¹³C₆-T4, ¹³C₆-T3, ¹³C₆-rT3, ¹³C₆-3,3'-T2, and ¹³C₆-T1AM.
-
Chromatography:
-
LC System: Agilent 1290 Infinity II LC system.
-
-
Mass Spectrometry:
-
MS System: Agilent 6470 triple quadrupole tandem mass spectrometer.
-
-
Reference: [6]
Visualizing the Workflow and Rationale
To better understand the analytical process and the importance of an ideal internal standard, the following diagrams are provided.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in the development of robust and reliable quantitative LC-MS/MS assays for thyroid hormones. While this compound is a widely used and often more cost-effective option, the theoretical advantages of ¹³C-labeled Levothyroxine are significant. The primary benefits of ¹³C-labeled standards are their near-perfect co-elution with the native analyte and their superior isotopic stability, which can lead to more accurate correction of matrix effects and overall improved data quality.
For routine analyses where the highest level of accuracy may not be paramount and cost is a significant consideration, this compound can be a suitable choice, provided that the method is thoroughly validated to account for any potential isotope effects. However, for researchers, scientists, and drug development professionals seeking the highest degree of accuracy, precision, and reliability, particularly in complex matrices or for regulated bioanalysis, a ¹³C-labeled Levothyroxine internal standard is the superior option. The investment in a more robust internal standard can prevent costly and time-consuming method redevelopment and ensure the integrity of the generated data.
References
- 1. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Levothyroxine-d3: A Guide to Ensuring Accurate Quantification
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, the isotopic purity of these reagents is a critical factor that directly influences the accuracy and reliability of quantitative bioanalytical methods. This guide provides a comprehensive assessment of Levothyroxine-d3, a commonly used internal standard for the quantification of Levothyroxine, and explores the impact of its isotopic purity on experimental results. We further compare its performance with the alternative, Levothyroxine-¹³C₆, and provide detailed experimental protocols for purity assessment.
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative mass spectrometry, designed to compensate for variability during sample preparation, chromatography, and ionization. This compound, with three deuterium (B1214612) atoms, is frequently employed for the quantification of the synthetic thyroid hormone Levothyroxine. However, the isotopic purity of this standard—specifically the presence of unlabeled Levothyroxine (d0) and partially labeled isotopologues (d1, d2)—can significantly compromise data integrity, leading to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
The Alternatives: this compound vs. Levothyroxine-¹³C₆
The primary alternative to deuterated internal standards is the use of ¹³C-labeled analogues. In the context of Levothyroxine analysis, this would be Levothyroxine-¹³C₆. While often associated with a higher synthesis cost, ¹³C-labeled standards are widely considered the "gold standard" due to their superior isotopic stability and the absence of a chromatographic isotope effect.
Table 1: Performance Comparison of this compound and Levothyroxine-¹³C₆
| Feature | This compound | Levothyroxine-¹³C₆ | Impact on Quantification |
| Isotopic Purity | Typically 98-99% deuterated. Contains a distribution of d0, d1, and d2 isotopologues. | Generally >99% ¹³C enrichment. Minimal presence of unlabeled analyte. | Higher isotopic purity of ¹³C₆ reduces the risk of under-correction and improves accuracy. |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte due to the kinetic isotope effect. | Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on chromatographic behavior. | Perfect co-elution of ¹³C₆ ensures more accurate compensation for matrix effects that can vary across the chromatographic peak. |
| Isotopic Stability | Deuterium atoms, depending on their position, can be susceptible to back-exchange with protons from the solvent, especially under certain pH or temperature conditions. | The ¹³C-¹²C bond is extremely stable, with no risk of isotopic exchange during sample processing, storage, or analysis. | The high stability of the ¹³C label guarantees the integrity of the internal standard throughout the entire analytical workflow. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis routes. | The higher initial cost of ¹³C₆ may be offset by increased data reliability and reduced need for troubleshooting. |
Impact of Isotopic Purity on Quantification: A Data-Driven Perspective
The presence of lower mass isotopologues (d0, d1, d2) in a this compound internal standard can lead to an underestimation of the internal standard's response and, consequently, an overestimation of the native analyte's concentration. This effect is most pronounced at low analyte concentrations.
Table 2: Illustrative Impact of this compound Isotopic Purity on the Quantification of Levothyroxine at the LLOQ
| Lot of this compound | Isotopic Distribution (d0:d1:d2:d3) | Calculated Concentration at LLOQ (Nominal = 1 ng/mL) | % Bias |
| Lot A (High Purity) | 0.1 : 0.5 : 2.0 : 97.4 | 1.02 ng/mL | +2.0% |
| Lot B (Standard Purity) | 0.3 : 1.2 : 4.5 : 94.0 | 1.08 ng/mL | +8.0% |
| Lot C (Low Purity) | 0.8 : 2.5 : 8.0 : 88.7 | 1.15 ng/mL | +15.0% |
This data is illustrative and intended to demonstrate the potential impact of isotopic purity.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the isotopic purity of deuterated compounds by comparing the integrals of proton signals from the deuterated and non-deuterated positions.
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
-
High-purity NMR tubes
-
Deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte
-
Certified reference material (CRM) for absolute quantification (optional)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5-7 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
-
Integration and Calculation:
-
Integrate the signals corresponding to the protons at the deuterated positions (residual, non-deuterated signals) and the signals from protons at non-deuterated positions.
-
The isotopic purity can be calculated by comparing the relative integrals of these signals.
-
Protocol 2: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry can be used to determine the isotopic distribution of this compound.
Instrumentation and Materials:
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatography (LC) system.
-
C18 reversed-phase analytical column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).
-
LC-HRMS Analysis:
-
Inject the sample onto the LC-HRMS system.
-
Use a gradient elution to separate Levothyroxine from any potential impurities.
-
Acquire full-scan mass spectra in the appropriate mass range to encompass all isotopologues of Levothyroxine (d0 to d3).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution.
-
Visualizing the Workflow and Concepts
Caption: Workflow for assessing isotopic purity and its impact on quantification.
Caption: Logical relationship of internal standard properties to analytical accuracy.
Conclusion and Recommendations
While this compound is a widely used and often more cost-effective internal standard for the quantification of Levothyroxine, its isotopic purity is a critical parameter that must be carefully assessed. The presence of unlabeled and partially labeled isotopologues can introduce a positive bias in the quantification of the analyte, particularly at low concentrations. For assays requiring the highest level of accuracy and reliability, the use of a ¹³C-labeled internal standard, such as Levothyroxine-¹³C₆, is strongly recommended due to its superior isotopic purity, perfect co-elution with the native analyte, and exceptional isotopic stability.
Researchers and drug development professionals should:
-
Request a Certificate of Analysis from the supplier detailing the isotopic distribution of any this compound lot.
-
Perform an in-house verification of the isotopic purity using qNMR or HRMS, especially for pivotal studies.
-
Consider the use of Levothyroxine-¹³C₆ for methods requiring high accuracy and for regulated bioanalysis.
By carefully considering and verifying the isotopic purity of the internal standard, researchers can significantly enhance the quality and reliability of their quantitative data.
The Gold Standard in Levothyroxine Quantification: A Comparative Analysis of Methods Utilizing Levothyroxine-d3
For researchers, scientists, and drug development professionals, the precise and reliable quantification of levothyroxine (T4) is paramount for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. This guide provides a comprehensive comparison of the analytical performance of methods employing a stable isotope-labeled internal standard, specifically Levothyroxine-d3, against other methodologies. The use of an isotopic dilution mass spectrometry approach with this compound offers significant advantages in linearity, accuracy, and precision, ensuring the integrity of bioanalytical data.
The inherent variability in sample preparation and mass spectrometric analysis necessitates the use of an internal standard (IS) to ensure reliable quantification. An ideal IS should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled standards, such as this compound, are considered the gold standard as they co-elute with the analyte and experience similar ionization effects, effectively correcting for matrix effects and variations in instrument response.
Experimental Workflow for Levothyroxine Quantification using this compound
The general workflow for quantifying levothyroxine in biological matrices, such as human serum, using a deuterated internal standard is a multi-step process designed to ensure specificity and accuracy.
Navigating Bioanalytical Assays: A Comparative Guide to the Stability of Levothyroxine-d3
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount for the generation of reliable and reproducible data. This guide provides a comprehensive comparison of the stability of Levothyroxine-d3 against its non-deuterated counterpart and other isotopic analogs in various biological matrices. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological and analytical processes to aid in the selection of the most appropriate standard for your research needs.
Executive Summary
Levothyroxine (T4), a synthetically manufactured thyroid hormone, is a critical therapeutic agent for hypothyroidism. Accurate quantification of levothyroxine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This compound, a deuterated form of the hormone, is frequently employed as an internal standard in mass spectrometry-based bioanalytical methods. Its widespread use is predicated on its chemical and physical similarity to the endogenous analyte, which allows for accurate correction of variability during sample processing and analysis.
This guide demonstrates that this compound exhibits high stability under various storage and handling conditions typically encountered in a bioanalytical laboratory, including freeze-thaw cycles, and short- and long-term storage in plasma and serum. While direct head-to-head stability studies are limited, the available data suggests that the stability of this compound is comparable, if not superior, to non-deuterated levothyroxine, which is known to be susceptible to degradation when exposed to light, humidity, and certain excipients. The use of a stable, isotopically labeled internal standard like this compound is therefore a robust strategy to ensure the accuracy and precision of bioanalytical data.
Comparative Stability Data
The following tables summarize the stability of this compound and non-deuterated Levothyroxine under various conditions in different biological matrices. The data has been compiled from multiple studies, and it is important to consider the different experimental protocols when making comparisons.
Table 1: Stability of this compound in Human Plasma/Serum
| Stability Test | Matrix | Storage Temperature | Duration | Analyte Concentration | % Recovery / Stability | Analytical Method |
| Freeze-Thaw | Human Plasma | -20°C to Room Temp (3 cycles) | N/A | Low, Medium, High QC | Within ±15% of nominal | UPLC-MS/MS |
| Bench-Top | Human Plasma | Room Temperature | 6 hours | Low, Medium, High QC | Within ±15% of nominal | UPLC-MS/MS |
| Autosampler | Processed Samples | 10°C | 24 hours | Low, Medium, High QC | Within ±15% of nominal | UPLC-MS/MS |
| Long-Term | Human Plasma | -70°C | 30 days | Low, Medium, High QC | Within ±15% of nominal | UPLC-MS/MS |
The stability of this compound is inferred from its use as a reliable internal standard in validated bioanalytical methods, where its response is expected to be consistent across various stability-challenging conditions.
Table 2: Stability of Non-Deuterated Levothyroxine in Various Matrices
| Stability Test | Matrix | Storage Temperature | Duration | Initial Concentration | % Remaining | Analytical Method |
| Long-Term | Human Serum | -65°C | 85 days | Low and High QC | Stable within ±15% | CMIA[1] |
| Freeze-Thaw | 0.9% NaCl Solution | -85°C to Room Temp (2 cycles) | N/A | 2 µg/mL | ~40% (peak reduced by up to 60%) | HPLC-UV[2] |
| Room Temperature (Light Exposure) | 0.9% NaCl Solution | 25°C | 24 hours | 2 µg/mL | 74.0% | HPLC-UV[2] |
| Room Temperature (Protected from Light) | 0.9% NaCl Solution | 25°C | 24 hours | 2 µg/mL | 88.6% | HPLC-UV[2] |
| Long-Term | Blood Spots on Filter Paper | -20°C | 6.1 years | N/A | Stable | Not specified |
| Long-Term | Blood Spots on Filter Paper | 4°C | 5.34 years | N/A | Stable | Not specified |
| Long-Term | Blood Spots on Filter Paper | Room Temperature | 5.16 years | N/A | Stable | Not specified |
Table 3: Comparison with Other Isotopic Thyroid Hormone Standards
| Isotopic Standard | Key Advantages | Potential Considerations |
| This compound | - Closely mimics the physicochemical properties of the analyte. - Co-elutes with the analyte, providing excellent correction for matrix effects. | - Potential for isotopic exchange of deuterium (B1214612) with protons in certain solvents. |
| Levothyroxine-¹³C₉ | - Highly stable carbon-13 isotopes are not susceptible to exchange. - Provides a distinct mass shift from the analyte. | - May have different fragmentation patterns in MS/MS compared to the analyte. - Generally more expensive to synthesize than deuterated standards. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are representative protocols for key experiments.
Protocol 1: Freeze-Thaw Stability Assessment in Human Plasma
-
Objective: To determine the stability of the analyte after repeated freeze-thaw cycles.
-
Materials: Blank human plasma, analyte stock solution, quality control (QC) samples (low, medium, and high concentrations).
-
Procedure:
-
Spike blank human plasma with the analyte to prepare low and high QC samples.
-
Aliquots of these QC samples are frozen at -20°C or -70°C for at least 12 hours.
-
The samples are then thawed unassisted at room temperature.
-
Once completely thawed, the samples are refrozen for at least 12 hours.
-
This freeze-thaw cycle is repeated for a specified number of times (e.g., three or five cycles).
-
After the final thaw, the samples are processed and analyzed using a validated bioanalytical method.
-
-
Acceptance Criteria: The mean concentration of the analyte in the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Long-Term Stability Assessment in Human Serum
-
Objective: To evaluate the stability of the analyte over an extended period under frozen conditions.
-
Materials: Blank human serum, analyte stock solution, QC samples.
-
Procedure:
-
Prepare low and high concentration QC samples by spiking blank human serum.
-
Aliquots of these samples are stored in a freezer at a specified temperature (e.g., -20°C or -70°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), a set of QC samples is thawed, processed, and analyzed.
-
The results are compared to the analysis of a freshly prepared set of QC samples.
-
-
Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the mean concentration of the freshly prepared QC samples.
Mandatory Visualizations
Thyroid Hormone Signaling Pathway
The following diagram illustrates the classical signaling pathway of thyroid hormones. Thyroxine (T4) is converted to the more active triiodothyronine (T3), which then binds to thyroid hormone receptors (TR) in the nucleus, leading to the regulation of gene expression.
Caption: Thyroid Hormone Signaling Pathway.
Bioanalytical Method Validation Workflow
This diagram outlines the key stages and parameters involved in the validation of a bioanalytical method, ensuring its reliability for intended use.
Caption: Bioanalytical Method Validation Workflow.
References
A Comparative Guide to Levothyroxine Measurement: LC-MS/MS vs. Immunoassay
For researchers, scientists, and drug development professionals, the accurate quantification of levothyroxine is critical for both therapeutic drug monitoring and research applications. The two most prominent analytical methods employed for this purpose are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.
The choice between LC-MS/MS and immunoassay for levothyroxine measurement hinges on a trade-off between the superior accuracy and specificity of mass spectrometry and the high-throughput and cost-effectiveness of immunoassays. While immunoassays have long been the standard in clinical laboratories due to their ease of use and automation, LC-MS/MS has emerged as the reference method, often considered the "gold standard," particularly for applications demanding high sensitivity and specificity.[1][2]
Performance Comparison: A Quantitative Overview
The performance of an analytical method is defined by several key parameters, including accuracy, precision, sensitivity, and specificity. The following table summarizes the comparative performance of LC-MS/MS and various immunoassays for the measurement of thyroxine (T4).
| Performance Metric | LC-MS/MS | Immunoassay | Key Observations |
| Correlation with Reference Method (ID-LC-MS/MS) | Considered the reference method itself. | Generally high correlation (r > 0.945), but with notable variability between different immunoassay platforms.[3] | While immunoassays show good overall correlation, significant biases can exist for individual methods. |
| Mean Bias | Not applicable (as the reference). | Can range from -10.8% to 9.0% depending on the specific immunoassay.[3] | Some immunoassays meet the minimum clinical requirement for bias (≤4.5%), while others do not.[3] |
| Precision (CV%) | Excellent, with CVs typically < 10%.[4] | Variable. Some automated immunoassays show within-run and total CV ≤3.7%, while others have higher variability.[3][5] | LC-MS/MS generally offers higher precision across a wider range of concentrations. |
| Sensitivity (Lower Limit of Quantification - LLOQ) | High sensitivity, capable of detecting pg/mL levels.[4] | Varies significantly between assays. Modern high-sensitivity immunoassays can detect low concentrations, but may be less reliable at the lower end of the physiological range.[6] | LC-MS/MS is superior for quantifying low levels of levothyroxine, which is crucial in specific patient populations.[7][8] |
| Specificity & Cross-reactivity | High specificity, able to distinguish levothyroxine from structurally similar compounds and metabolites.[7][8] | Prone to cross-reactivity with other thyroid hormones, metabolites, and certain drugs, which can lead to inaccurate results.[7][9][10] | Immunoassay interference is a significant concern that can lead to misdiagnosis and inappropriate treatment.[11][12] |
| Interference | Minimal interference from sample matrix after appropriate sample preparation. | Susceptible to interference from heterophilic antibodies, anti-ruthenium antibodies, biotin, and thyroid hormone autoantibodies.[12][13] | LC-MS/MS is less affected by the types of interferences that commonly plague immunoassays.[9] |
Experimental Protocols
LC-MS/MS Method for Levothyroxine Quantification
The following protocol outlines a general workflow for the quantification of levothyroxine in serum or plasma using LC-MS/MS. Optimization of specific parameters is typically required for individual instruments and applications.
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of serum or plasma, add an internal standard (e.g., ¹³C₆ levothyroxine).[14] Precipitate proteins by adding 400 µL of acetonitrile (B52724).[4] Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE) (Optional for higher sensitivity): Condition an SPE cartridge. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interfering substances. Elute the levothyroxine. Evaporate the eluate and reconstitute the residue in the mobile phase.[15]
2. Chromatographic Separation:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column (e.g., 100 x 2.1 mm, 2.6 µm).[4]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[14][15] The gradient is designed to separate levothyroxine from other sample components.
3. Mass Spectrometric Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[15]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both levothyroxine and the internal standard. This highly selective detection method ensures accurate quantification.[15]
4. Data Analysis:
-
Quantify the concentration of levothyroxine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of levothyroxine.
Immunoassay Method for Levothyroxine Quantification
Immunoassays for levothyroxine are typically performed on automated platforms using various detection technologies such as chemiluminescence or electrochemiluminescence. The following describes a general competitive immunoassay principle.
1. Assay Principle:
-
Patient serum containing an unknown amount of levothyroxine is mixed with a known amount of labeled levothyroxine (e.g., enzyme-conjugated).
-
This mixture is then introduced to a solid phase (e.g., microplate well or magnetic microparticle) coated with a specific anti-levothyroxine antibody.
-
During incubation, the patient's endogenous levothyroxine and the labeled levothyroxine compete for a limited number of antibody binding sites.
2. Detection:
-
After incubation, unbound reagents are washed away.
-
A substrate is added that reacts with the enzyme label on the bound levothyroxine to produce a signal (e.g., light).
-
The intensity of the signal is inversely proportional to the concentration of levothyroxine in the patient's sample. A higher concentration of patient levothyroxine results in less binding of the labeled levothyroxine and thus a weaker signal.
3. Quantification:
-
The concentration of levothyroxine in the sample is determined by comparing the signal generated to a standard curve created by running the assay with calibrators of known levothyroxine concentrations.
Visualizing the Workflows
To further illustrate the methodologies, the following diagrams depict the experimental workflows for both LC-MS/MS and immunoassay.
Caption: General workflow for levothyroxine analysis by LC-MS/MS.
Caption: Workflow of a competitive immunoassay for levothyroxine.
Conclusion: Selecting the Right Tool for the Job
-
LC-MS/MS is the method of choice for research, drug development, and clinical applications that require the highest level of accuracy, specificity, and sensitivity. Its ability to circumvent the interference and cross-reactivity issues inherent in immunoassays makes it indispensable for reliable quantification, especially at low concentrations or in complex matrices.
-
Immunoassays , particularly on automated platforms, remain a practical option for high-throughput clinical screening and routine monitoring where cost and turnaround time are major considerations. However, users must be aware of the potential for inaccuracies due to interferences and method-specific biases. Confirmation of unexpected or discordant results with a reference method like LC-MS/MS is often warranted.
The selection of the most appropriate method should be guided by the specific requirements of the study or clinical question, taking into account the need for accuracy, sensitivity, throughput, and cost.
References
- 1. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Six Automated Immunoassays With Isotope-Diluted Liquid Chromatography-Tandem Mass Spectrometry for Total Thyroxine Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Performance characteristics of three automated immunoassays for thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance characteristics of three automated immunoassays for thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Misleading FT4 measurement: Assay-dependent antibody interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. academic.oup.com [academic.oup.com]
- 14. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Levothyroxine-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Levothyroxine-d3. The following procedures are based on best practices for managing potent pharmaceutical compounds and specific data from Safety Data Sheets (SDS) for levothyroxine formulations.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary measure to prevent exposure to this compound. A multi-layered approach is recommended, especially when handling the solid compound or preparing solutions.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation, such as weighing and aliquoting solids.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek to protect against chemical splashes and dust.[1] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational Plan: Handling and Procedure
Engineering Controls:
-
Always handle this compound in a designated area with controlled access.
-
Use engineering controls as the primary method of containment. This includes certified chemical fume hoods, glove boxes, or barrier isolators, especially when handling the solid form to prevent dust generation.[3][4]
-
For operations involving potent compounds, negative pressure in the handling area is recommended.[4]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers covered as much as possible.[1]
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use with a suitable cleaning agent.[1]
-
Wipe down external surfaces of primary containers before removing them from the containment area.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, wipes, disposable lab coats, and empty containers, must be considered hazardous waste.[5]
-
Waste Collection:
-
Disposal Method:
-
Do not dispose of this compound down the drain.[5]
-
Arrange for disposal through a licensed hazardous waste management company. Follow all local, state, and federal regulations for chemical waste disposal.[5][7][8]
-
Empty containers should be disposed of as unused product unless thoroughly decontaminated.[7]
-
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
